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  • Product: (2-Fluoro-6-methylphenyl)hydrazine hydrochloride
  • CAS: 1314927-22-4

Core Science & Biosynthesis

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Protocols & Analytical Methods

Method

Application Note: Precision Fischer Indole Synthesis with (2-Fluoro-6-methylphenyl)hydrazine

This Application Note and Protocol is designed for researchers and medicinal chemists requiring a robust method for synthesizing indole scaffolds from the sterically congested (2-Fluoro-6-methylphenyl)hydrazine . Executi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and medicinal chemists requiring a robust method for synthesizing indole scaffolds from the sterically congested (2-Fluoro-6-methylphenyl)hydrazine .

Executive Summary & Strategic Rationale

The Fischer indole synthesis is the premier method for constructing the indole core, a "privileged structure" in drug discovery found in triptans, NSAIDs (e.g., Indomethacin), and kinase inhibitors. However, (2-Fluoro-6-methylphenyl)hydrazine presents a specific synthetic challenge: dual ortho-substitution .

In a standard Fischer reaction, the [3,3]-sigmatropic rearrangement requires an unsubstituted ortho position to re-aromatize easily. When both ortho positions are blocked (one by Fluorine, one by Methyl), the reaction cannot proceed through the classical pathway without modification.

Critical Mechanistic Insight: This substrate typically undergoes an "Abnormal" Fischer Indolization (Wagner-Meerwein rearrangement). The [3,3]-shift preferentially occurs at the more electron-rich methyl-substituted carbon, followed by a 1,2-migration of the methyl group to the indole C4 position.

  • Predicted Product: 4-Methyl-7-fluoroindole derivatives.

  • Key Risk: Formation of stable 3H-indoles (indolenines) or polymerization if the migration step is energetically inaccessible under mild conditions.

This protocol utilizes a Lewis Acid-mediated (ZnCl₂) approach in glacial acetic acid to lower the activation energy for the migration step, ensuring high conversion and regioselectivity.

Mechanistic Pathway & Logic

The reaction success hinges on forcing the [3,3]-rearrangement and subsequent alkyl migration.

Reaction Logic Flow
  • Hydrazone Formation: Acid-catalyzed condensation of hydrazine and ketone.[1][2]

  • [3,3]-Sigmatropic Shift: The "hard" step. The bond forms at the C-Me site (electronically favored over C-F).

  • Wagner-Meerwein Shift: The resulting non-aromatic imine intermediate restores aromaticity by migrating the Methyl group to the adjacent carbon (C4 of the indole).

  • Elimination: Loss of ammonia (

    
    ) yields the indole.[2][3][4]
    
Pathway Visualization

FischerMechanism Start Start: (2-Fluoro-6-methylphenyl)hydrazine + Ketone Hydrazone Intermediate 1: Arylhydrazone Start->Hydrazone AcOH, Heat EneHydrazine Tautomer: Ene-hydrazine Hydrazone->EneHydrazine Tautomerization Sigmatropic [3,3]-Shift: Attack at C(Me) Site EneHydrazine->Sigmatropic Rate Limiting Indolenine Intermediate 2: 3H-Indole (Non-aromatic) Sigmatropic->Indolenine C-C Bond Formation Migration 1,2-Methyl Shift (Wagner-Meerwein) Indolenine->Migration Re-aromatization Drive Product Final Product: 4-Methyl-7-fluoroindole Migration->Product - NH3

Figure 1: Mechanistic pathway for 2,6-disubstituted hydrazines, highlighting the critical 1,2-methyl migration step required to restore aromaticity.

Detailed Experimental Protocol

Reagents & Materials Table
ReagentCAS No.[5]RoleEquiv.Notes
(2-Fluoro-6-methylphenyl)hydrazine HCl 1314927-22-4Substrate1.0Hygroscopic; store in desiccator.
Ketone (e.g., Cyclohexanone)108-94-1Reactant1.1Must be distilled if colored.
Zinc Chloride (ZnCl₂) 7646-85-7Lewis Acid Catalyst2.0Anhydrous is critical. Fuse before use if possible.
Glacial Acetic Acid (AcOH) 64-19-7Solvent10-15 volSolvent & Protic Catalyst.
Sodium Hydroxide (NaOH) 1310-73-2WorkupN/A20% aq. solution for neutralization.
Step-by-Step Methodology
Phase 1: Hydrazone Formation (In Situ)[6]
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line.[7][8]

  • Charging: Add (2-Fluoro-6-methylphenyl)hydrazine HCl (1.0 equiv, e.g., 5.0 mmol, 883 mg) to the flask.

  • Solvation: Add Glacial Acetic Acid (10 mL). Stir at room temperature until a suspension forms.

  • Ketone Addition: Add the Ketone (1.1 equiv, e.g., Cyclohexanone, 5.5 mmol, 0.57 mL) dropwise via syringe.

  • Initial Heating: Heat the mixture to 60°C for 30 minutes.

    • Checkpoint: Monitor by TLC (System: 20% EtOAc/Hexane). The hydrazine spot should disappear, replaced by the less polar hydrazone spot.

Phase 2: Lewis Acid-Catalyzed Cyclization
  • Catalyst Addition: Cool the mixture slightly (to ~40°C). Carefully add Anhydrous ZnCl₂ (2.0 equiv, 10.0 mmol, 1.36 g) in portions.

    • Note: The reaction is exothermic.

  • Reflux: Heat the reaction mixture to reflux (118°C) . Maintain reflux for 3–5 hours .

    • Visual Cue: The reaction will darken significantly (dark brown/black). This is normal for Fischer syntheses.

    • Reaction Monitoring: Check TLC every hour. Look for the appearance of a fluorescent spot (Indole) under UV (254/365 nm).

Phase 3: Workup & Isolation
  • Quenching: Cool the reaction mixture to room temperature. Pour slowly into Ice-Water (100 mL) with vigorous stirring.

  • Basification: Slowly add 20% NaOH solution until the pH is basic (pH > 10).

    • Caution: This is exothermic. Ensure the temperature stays below 20°C by adding ice. The zinc salts will precipitate as hydroxides/oxides.

  • Extraction: Extract the aqueous slurry with Ethyl Acetate (3 x 50 mL).

    • Tip: If an emulsion forms, filter the mixture through a Celite pad before separation.

  • Washing: Wash the combined organic layers with Brine (50 mL), then dry over anhydrous Na₂SO₄ .

  • Concentration: Filter and concentrate under reduced pressure to yield the crude indole.

Phase 4: Purification
  • Column Chromatography: Purify via silica gel flash chromatography.

    • Eluent: Gradient of Hexane -> 5% EtOAc/Hexane.

    • Target: The indole product is typically non-polar and elutes early.

Analytical Validation (Self-Validating System)

To confirm the structure and the occurrence of the methyl migration, specific analytical signatures must be verified.

Expected Data (Example: Cyclohexanone derivative)
  • Product: 7-Fluoro-4-methyl-1,2,3,4-tetrahydrocarbazole (assuming migration).

  • ¹H NMR (CDCl₃, 400 MHz):

    • Indole NH: Broad singlet at ~7.8–8.5 ppm.

    • Aromatic Region: Two doublets (or dd) corresponding to the protons at C5 and C6 (relative to indole numbering). The coupling constants will reveal ortho coupling (~8 Hz).

    • Methyl Group: Singlet (or doublet if long-range coupling exists) at ~2.3–2.5 ppm.

    • NOESY (Critical): A NOE correlation should be observed between the Methyl group and the C5-H aromatic proton. This confirms the methyl group is at C4 (adjacent to C5). If the methyl were at C7 (no migration), it would show NOE with C6-H, but C6-H would be adjacent to F, showing distinct splitting.

Troubleshooting Guide
ObservationDiagnosisCorrective Action
No Reaction (Hydrazone remains) Activation energy too high.Switch solvent to Polyphosphoric Acid (PPA) . Heat to 100–120°C. PPA is more effective for difficult rearrangements.
Low Yield / Tar Formation Polymerization of indole.Perform reaction under strict Nitrogen atmosphere . Reduce reflux time.
Product is an Oil/Imine Indolenine formation (No migration).Treat the crude oil with dilute acid (HCl) to force rearrangement, or purify the indolenine on basic alumina.

References

  • Robinson, B. (1982).[9] The Fischer Indole Synthesis. John Wiley & Sons.[9] (The definitive text on mechanism and abnormal pathways).

  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Garg, N. K., et al. (2011). "The Interrupted Fischer Indolization."[3][7][10] Journal of the American Chemical Society, 133(23), 8877–8880. (Discusses mechanism and indolenine intermediates).[2][3][11][12] Link

  • Organic Chemistry Portal. "Fischer Indole Synthesis." (General reaction conditions and Lewis Acid catalogs). Link

  • BenchChem. "Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds." (Specific insights on electronic effects of Fluorine). Link

Sources

Application

Application Notes & Protocols: A Detailed Guide to the Preparation of 7-Fluoro-3-Methylindole Derivatives via Hydrazine Cyclization

Abstract This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 7-fluoro-3-methylindole derivatives through hydrazine cyclization, a cornerstone reaction in heter...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 7-fluoro-3-methylindole derivatives through hydrazine cyclization, a cornerstone reaction in heterocyclic chemistry. This document is intended for researchers, scientists, and professionals in drug development who are interested in the strategic incorporation of fluorinated indole scaffolds into their molecular designs. We will delve into the mechanistic underpinnings of the Fischer indole synthesis, the rationale behind procedural choices, and a step-by-step guide to ensure reproducible and high-yield synthesis.

Introduction: The Significance of Fluorinated Indoles in Medicinal Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The strategic introduction of fluorine atoms into the indole ring can significantly enhance a molecule's pharmacokinetic and physicochemical properties.[2][3] Fluorination is known to improve metabolic stability, increase lipophilicity which can enhance membrane permeation, and alter the pKa of nearby functionalities, all of which can lead to improved drug candidates.[2][3] Specifically, 7-fluoro-3-methylindole derivatives are of significant interest due to their potential applications in the development of novel therapeutics, including treatments for migraines and as antiviral agents.[3][4]

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most versatile and widely used methods for constructing the indole ring.[4][5] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound like an aldehyde or ketone.[5][6]

Mechanistic Insights: The Fischer Indole Synthesis Pathway

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the synthesis. The Fischer indole synthesis is a multi-step process that proceeds as follows:

  • Hydrazone Formation: The reaction initiates with the condensation of a substituted phenylhydrazine, in this case, (2-fluorophenyl)hydrazine, with a ketone (acetone) to form a phenylhydrazone intermediate.[7][8] This step is typically acid-catalyzed.

  • Tautomerization to Ene-hydrazine: The initially formed hydrazone undergoes tautomerization to its more reactive enamine (or 'ene-hydrazine') isomer.[7][9]

  • [4][4]-Sigmatropic Rearrangement: This is the key bond-forming step. Following protonation, the ene-hydrazine undergoes a[4][4]-sigmatropic rearrangement, which is analogous to a Cope rearrangement, to form a di-imine intermediate.[9][10] Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine is incorporated into the final indole ring.[9]

  • Cyclization and Aromatization: The di-imine intermediate then undergoes cyclization to form a cyclic aminoacetal (aminal).[9] Subsequent elimination of ammonia under acidic conditions leads to the formation of the energetically favorable aromatic indole ring.[8][9]

// Nodes for Reactants and Intermediates Reactants [label=" (2-Fluorophenyl)hydrazine\n+ Acetone", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrazone [label="Hydrazone Formation\n(Acid Catalyst)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrazone_Intermediate [label="Phenylhydrazone\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Tautomerization [label="Tautomerization", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enehydrazine [label="Ene-hydrazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Rearrangement [label="[4][4]-Sigmatropic\nRearrangement", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Diimine [label="Di-imine Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclization [label="Cyclization", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Aminal [label="Cyclic Aminal", fillcolor="#F1F3F4", fontcolor="#202124"]; Elimination [label="Ammonia Elimination\n(Aromatization)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="7-Fluoro-3-methylindole", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges to show the flow Reactants -> Hydrazone; Hydrazone -> Hydrazone_Intermediate; Hydrazone_Intermediate -> Tautomerization; Tautomerization -> Enehydrazine; Enehydrazine -> Rearrangement; Rearrangement -> Diimine; Diimine -> Cyclization; Cyclization -> Aminal; Aminal -> Elimination; Elimination -> Product; } dddot Caption: Mechanism of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 7-Fluoro-3-methylindole

This protocol details a reliable method for the preparation of 7-fluoro-3-methylindole from commercially available starting materials.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierComments
(2-Fluorophenyl)hydrazine hydrochloride≥98%Commercially AvailableStarting material.
AcetoneACS GradeCommercially AvailableCarbonyl component.
Polyphosphoric Acid (PPA)115%Commercially AvailableAcid catalyst and solvent.
TolueneAnhydrousCommercially AvailableCo-solvent for cyclization.
Ethyl AcetateACS GradeCommercially AvailableExtraction solvent.
Saturated Sodium Bicarbonate SolutionN/APrepared in-houseFor neutralization.
Brine (Saturated NaCl solution)N/APrepared in-houseFor washing.
Anhydrous Magnesium SulfateN/ACommercially AvailableDrying agent.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
HexanesACS GradeCommercially AvailableEluent for chromatography.

3.2. Step-by-Step Procedure

Step 1: In Situ Formation of the Hydrazone and Fischer Cyclization

  • To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add (2-fluorophenyl)hydrazine hydrochloride (10.0 g, 1.0 equiv).

  • Add acetone (1.2 equiv) to the flask.

  • Under a nitrogen atmosphere, add polyphosphoric acid (PPA) (100 g). Note: PPA is highly viscous and should be handled with care.

  • Add toluene (50 mL) to the mixture. The addition of a co-solvent like toluene can improve reaction rates and yields.[11]

  • Heat the reaction mixture to 95-100 °C with vigorous stirring. The choice of an appropriate acid catalyst is crucial for the success of the reaction.[4] Both Brønsted acids (like HCl, H₂SO₄) and Lewis acids (like ZnCl₂, BF₃) are effective, with PPA being a common choice for its dehydrating and acidic properties.[4][10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

Step 2: Work-up and Extraction

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the mixture onto crushed ice (approx. 500 g) with stirring. Caution: This quenching process can be exothermic.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 7-fluoro-3-methylindole as a solid.

Experimental Workflow Visualization

// Nodes for the workflow Start [label="Starting Materials:\n(2-Fluorophenyl)hydrazine HCl\nAcetone, PPA, Toluene", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Hydrazone Formation &\nFischer Cyclization\n(95-100 °C, 2-4h)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Work-up:\nQuenching with Ice\nNeutralization (NaHCO₃)", fillcolor="#FBBC05", fontcolor="#202124"]; Extraction [label="Extraction:\nEthyl Acetate", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Drying [label="Drying & Concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification:\nSilica Gel Chromatography", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Pure 7-Fluoro-3-methylindole", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond];

// Edges to show the flow Start -> Reaction; Reaction -> Workup; Workup -> Extraction; Extraction -> Drying; Drying -> Purification; Purification -> Product; } dddot Caption: Experimental workflow for the synthesis of 7-fluoro-3-methylindole.

Expected Results and Characterization

Following this protocol, a typical yield for 7-fluoro-3-methylindole is in the range of 70-85%. The final product should be characterized by standard analytical techniques to confirm its identity and purity.

ParameterExpected Result
Appearance Off-white to light brown solid
Yield 70-85%
¹H NMR Consistent with the structure of 7-fluoro-3-methylindole
¹³C NMR Consistent with the structure of 7-fluoro-3-methylindole
¹⁹F NMR A single peak corresponding to the fluorine atom at the 7-position
Mass Spectrometry Molecular ion peak corresponding to the calculated mass
Melting Point Consistent with literature values

Troubleshooting and Field-Proven Insights

  • Low Yield: If the yield is low, ensure that the starting materials are of high purity and the reaction is conducted under strictly anhydrous conditions. The reaction temperature is also critical; temperatures that are too low may result in incomplete reaction, while temperatures that are too high can lead to decomposition and side product formation.

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or using a different acid catalyst. The choice of catalyst can significantly impact the reaction outcome.[10]

  • Purification Challenges: If the product is difficult to purify, it may be due to the formation of regioisomers or other side products. Careful optimization of the reaction conditions and the use of high-resolution chromatography may be necessary. In some cases, a one-pot reaction where the hydrazone is not isolated can lead to cleaner reactions and easier purification.[12]

Conclusion

The Fischer indole synthesis provides a robust and versatile method for the preparation of 7-fluoro-3-methylindole derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently synthesize these valuable building blocks for drug discovery and development. The protocol outlined in this application note is designed to be a reliable starting point for the synthesis of this important class of compounds.

References

  • Fischer indole synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Fischer_indole_synthesis]
  • Fischer Indole Synthesis - Alfa Chemistry. [URL: https://www.alfa-chemistry.com/fischer-indole-synthesis.htm]
  • New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. [URL: https://www.mdpi.com/1422-8599/11/2/233]
  • Fischer Indole Synthesis: Definition, Examples and Mechanism - Chemistry Learner. [URL: https://www.chemistrylearner.com/fischer-indole-synthesis.html]
  • Fischer Indole Synthesis. [URL: https://www.vedantu.com/chemistry/fischer-indole-synthesis]
  • Fischer Indole Synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/fischer-indole-synthesis.shtm]
  • Fluorinated Azaindoles - Alfa Chemistry. [URL: https://www.alfa-chemistry.
  • A three-component Fischer indole synthesis - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17546022/]
  • A Comparative Guide to Catalysts in Indole Synthesis: Moving Beyond Indium(III) Chloride - Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-catalysts-in-indole-synthesis-moving-beyond-indium-iii-chloride/]
  • Fischer indole synthesis: significance of choice of acid catalyst - Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.
  • The Synthesis of 3-Substituted Indoles: An In-depth Technical Guide - Benchchem. [URL: https://www.benchchem.com/blog/the-synthesis-of-3-substituted-indoles-an-in-depth-technical-guide/]
  • The role of fluorine in medicinal chemistry. [URL: https://www.tandfonline.com/doi/full/10.1080/14756360802410317]
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C - The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra05697c]
  • Fluorine-containing indoles: Synthesis and biological activity | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/339460010_Fluorine-containing_indoles_Synthesis_and_biological_activity]
  • Catalytic, Dearomative 2,3-Difluorination of Indoles - ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/643521b47240409a6324b1c9]
  • EQ 08.03 The Fischer indole synthesis is a versatile method for the preparation of substituted indoles. The reaction occurs unde. [URL: https://www.cpp.edu/~psbeauchamp/pdf/316_ch_24_amines_ans.pdf]
  • Fischer Indole Synthesis - J&K Scientific LLC. [URL: https://www.jk-sci.com/fischer-indole-synthesis]
  • Fischer Indole Synthesis. [URL: https://archive.org/details/dli.ernet.249491/page/522/mode/2up]
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8776208/]
  • Fischer indole synthesis of 7-ET under microwave-assisted continuous flow conditions. [URL: https://www.researchgate.net/figure/Fischer-indole-synthesis-of-7-ET-under-microwave-assisted-continuous-flow-conditions_fig5_355743438]
  • Synthesis of fluorinated 3-hydrazino-1,2,4-triazino[5,6-b] indoles as novel herbicidal systems. [URL: https://www.tsijournals.com/articles/synthesis-of-fluorinated-3hydrazino124triazino56b-indoles-as-novel-herbicidal-systems.pdf]
  • Practical Methodologies for the Synthesis of Indoles | Chemical Reviews - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cr050580c]
  • Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid - ijarsct. [URL: https://ijarsct.co.in/Paper-15072023-111158.pdf]
  • N‐Trifluoromethyl Hydrazines, Indoles and Their Derivatives - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7318356/]

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Method

Synthesis of Biologically Relevant Heterocycles: Reaction Conditions for (2-Fluoro-6-methylphenyl)hydrazine with 1,3-Diketones

An Application Guide for Medicinal Chemists Abstract: The synthesis of substituted pyrazole and indole scaffolds is of paramount importance in drug discovery and medicinal chemistry.[1][2] This application note provides...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Medicinal Chemists

Abstract: The synthesis of substituted pyrazole and indole scaffolds is of paramount importance in drug discovery and medicinal chemistry.[1][2] This application note provides a comprehensive technical guide for the reaction between (2-Fluoro-6-methylphenyl)hydrazine and various 1,3-diketones. We will explore the primary reaction pathway leading to the formation of 1,3,5-trisubstituted pyrazoles and discuss the potential for the Fischer indole synthesis as an alternative route. This guide offers detailed experimental protocols for both conventional and microwave-assisted synthesis, mechanistic insights, characterization techniques, and expert troubleshooting advice to enable researchers to reliably synthesize these valuable heterocyclic cores.

Introduction: The Strategic Value of Pyrazole and Indole Scaffolds

The pyrazole nucleus is a privileged scaffold found in a multitude of approved pharmaceutical agents, including the anti-inflammatory drug Celecoxib (Celebrex®) and the anti-obesity agent Rimonabant.[3][4] Similarly, the indole ring system is a cornerstone of medicinal chemistry, present in the essential amino acid tryptophan, the neurotransmitter serotonin, and numerous drugs like the antimigraine "triptan" class.[1][5] The incorporation of fluorine atoms and methyl groups, as seen in the (2-Fluoro-6-methylphenyl)hydrazine starting material, is a common strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity.

The reaction of this substituted hydrazine with 1,3-diketones presents a versatile entry point to two major classes of heterocycles. The most direct and common outcome is the cyclocondensation to form sterically hindered and electronically modulated pyrazoles.[6] However, under specific acidic conditions, the reaction can also be directed towards the formation of indoles via the celebrated Fischer indole synthesis.[7] Understanding and controlling the reaction conditions are therefore critical to selectively accessing the desired molecular framework.

Reaction Pathways and Mechanistic Insights

The choice of catalyst and reaction conditions determines which of the two competing pathways is favored. The steric hindrance imposed by the ortho-fluoro and ortho-methyl groups on the phenylhydrazine is a critical factor that influences reaction rates and may necessitate more forcing conditions than with unsubstituted phenylhydrazine.

Pathway A: Pyrazole Synthesis via Cyclocondensation

This is the most common and thermodynamically favored pathway. The reaction proceeds via a double condensation mechanism where the two nitrogen atoms of the hydrazine nucleophilically attack the two carbonyl carbons of the 1,3-diketone.[3]

Mechanism:

  • Initial Condensation: One of the nitrogen atoms of the hydrazine attacks a carbonyl group of the 1,3-diketone, followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

  • Dehydration: A final dehydration step occurs, leading to the formation of the aromatic pyrazole ring.[6]

When an unsymmetrical 1,3-diketone is used (e.g., 1-phenyl-1,3-butanedione), a mixture of two regioisomers can be formed. The regioselectivity is often influenced by the solvent and the electronic nature of the substituents on both reactants.[3] The use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a solvent has been shown to dramatically increase regioselectivity in some cases.

Pyrazole_Mechanism Mechanism of Pyrazole Formation cluster_start Reactants cluster_steps Reaction Steps cluster_end Product Hydrazine (2-Fluoro-6-methylphenyl)hydrazine Step1 Initial Condensation (-H₂O) Hydrazine->Step1 Diketone 1,3-Diketone Diketone->Step1 Step2 Intramolecular Cyclization Step1->Step2 Hydrazone Intermediate Step3 Dehydration (-H₂O) Step2->Step3 Cyclic Intermediate Pyrazole 1-(2-Fluoro-6-methylphenyl)- 3,5-disubstituted-1H-pyrazole Step3->Pyrazole Aromatization

Caption: Mechanism of Pyrazole Formation.

Pathway B: Fischer Indole Synthesis

To achieve the Fischer indole synthesis, the reaction must be conducted under conditions that favor the formation of the enamine tautomer of the initial hydrazone, followed by a[8][8]-sigmatropic rearrangement.[7][9] This typically requires a Brønsted or Lewis acid catalyst and elevated temperatures.[10][11]

Mechanism:

  • Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of the hydrazine with one of the ketone's carbonyl groups to form a phenylhydrazone.[5]

  • Tautomerization: The hydrazone tautomerizes to its corresponding enamine (or 'ene-hydrazine') form. This is often the rate-determining step.

  • [8][8]-Sigmatropic Rearrangement: After protonation, the enamine undergoes a concerted[8][8]-sigmatropic rearrangement, forming a new C-C bond and breaking the N-N bond.[7][10]

  • Cyclization & Aromatization: The resulting di-imine intermediate rearomatizes and then undergoes an acid-catalyzed intramolecular cyclization, which, after the elimination of an ammonia molecule, yields the final aromatic indole product.[9]

Fischer_Indole_Mechanism Mechanism of Fischer Indole Synthesis cluster_start Reactants cluster_steps Key Mechanistic Steps cluster_end Product Hydrazine (2-Fluoro-6-methylphenyl)hydrazine Step1 Hydrazone Formation Hydrazine->Step1 Ketone Ketone/Aldehyde Ketone->Step1 Step2 Tautomerization to Ene-hydrazine Step1->Step2 Acid Catalyst Step3 [3,3]-Sigmatropic Rearrangement Step2->Step3 Protonation Step4 Cyclization & Ammonia Elimination Step3->Step4 Di-imine Intermediate Indole Substituted Indole Step4->Indole Aromatization

Caption: Key steps in the Fischer Indole Synthesis mechanism.[8]

Application Data & Experimental Protocols

The following protocols provide robust starting points for the synthesis of pyrazoles from (2-Fluoro-6-methylphenyl)hydrazine. Researchers may need to optimize reaction times and temperatures based on the specific 1,3-diketone used.

Protocol 1: Conventional Synthesis of 1-(2-Fluoro-6-methylphenyl)-3,5-dimethyl-1H-pyrazole

This protocol is adapted from standard procedures for pyrazole synthesis.[12]

Materials:

  • (2-Fluoro-6-methylphenyl)hydrazine (1.0 mmol, 140 mg)

  • Acetylacetone (1.0 mmol, 100 mg, 102 µL)

  • Glacial Acetic Acid (5 mL)

  • Round-bottomed flask (25 mL) with magnetic stir bar and reflux condenser

Procedure:

  • To a 25 mL round-bottomed flask, add (2-Fluoro-6-methylphenyl)hydrazine (1.0 mmol) and glacial acetic acid (5 mL).

  • Stir the mixture at room temperature until the hydrazine is fully dissolved.

  • Add acetylacetone (1.0 mmol) dropwise to the solution.

  • Attach a reflux condenser and heat the reaction mixture to 100-110 °C with stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (25 mL) and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the target pyrazole.

Protocol 2: Microwave-Assisted Fischer Indole Synthesis

This protocol is designed to favor the indole pathway and leverages the efficiency of microwave heating.[8][13]

Materials:

  • (2-Fluoro-6-methylphenyl)hydrazine hydrochloride (1.0 mmol, 177 mg)

  • Cyclohexanone (1.2 mmol, 118 mg, 124 µL)

  • Eaton's Reagent (P₂O₅ in MeSO₃H) or Polyphosphoric Acid (PPA) (2 mL)

  • Microwave vial (10 mL) with a magnetic stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave vial containing a magnetic stir bar, add (2-Fluoro-6-methylphenyl)hydrazine hydrochloride (1.0 mmol) and cyclohexanone (1.2 mmol).

  • Carefully add Eaton's Reagent or PPA (2 mL) to the vial. Caution: These acids are highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150-170 °C for 10-15 minutes with stirring.[8][13]

  • After the reaction is complete, allow the vial to cool to room temperature using compressed air.

  • Carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate or 10 M NaOH until the pH is ~7-8.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the tetrahydrocarbazole derivative.

Table 1: Summary of Reaction Conditions
EntryHydrazine1,3-DiketoneMethodCatalyst/SolventTemp (°C)TimePrimary ProductRef.
1(2-F-6-Me-Ph)NHNH₂AcetylacetoneConventionalAcetic Acid1103 h1-(2-F-6-Me-Ph)-3,5-dimethyl-1H-pyrazole[14]
2(2-F-6-Me-Ph)NHNH₂BenzoylacetoneConventionalEthanol805 hRegioisomeric pyrazoles[3]
3(2-F-6-Me-Ph)NHNH₂DibenzoylmethaneMicrowaveEthylene Glycol15010 min1-(2-F-6-Me-Ph)-3,5-diphenyl-1H-pyrazole[6]
4PhenylhydrazineCyclohexanoneMicrowaveEaton's Reagent17010 minTetrahydrocarbazole (Indole)[8]
5PhenylhydrazinePropiophenoneMicrowaveEaton's Reagent17010 min2-Methyl-3-phenylindole (Indole)[8]

General Workflow and Product Characterization

A systematic workflow is essential for successful synthesis and analysis. The following diagram outlines the key stages from reaction setup to final product validation.

Workflow_Diagram General Synthesis & Characterization Workflow cluster_char A 1. Reagent Preparation Hydrazine & Diketone B 2. Reaction Setup Conventional or Microwave A->B C 3. Reaction Monitoring TLC / LC-MS B->C D 4. Work-up Quenching & Extraction C->D Reaction Complete E 5. Purification Column Chromatography D->E F 6. Product Characterization E->F G NMR (¹H, ¹³C, ¹⁹F) F->G H Mass Spectrometry (HRMS) F->H I Purity Analysis (HPLC) F->I

Caption: General workflow for synthesis and characterization.

Characterization Notes:

  • ¹H NMR: For a 1-(2-Fluoro-6-methylphenyl)-3,5-dimethyl-1H-pyrazole product, expect singlets for the two pyrazole methyl groups (~2.2-2.3 ppm), a singlet for the pyrazole C4-H (~5.9 ppm), a singlet for the aryl methyl group, and multiplets in the aromatic region (7.0-7.5 ppm) for the substituted phenyl ring.[12]

  • ¹³C NMR: Look for characteristic shifts for the pyrazole ring carbons (C3, C4, C5) and the carbons of the substituted phenyl ring. The C-F coupling will be observable.

  • ¹⁹F NMR: A singlet is expected for the fluorine atom on the phenyl ring.

  • Mass Spectrometry (MS): The molecular ion peak (M+) should correspond to the calculated exact mass of the product.

Troubleshooting and Field-Proven Insights

IssueProbable Cause(s)Recommended Solution(s)
Low or No Reaction • Steric hindrance from the 2,6-disubstituted phenylhydrazine.• Insufficient temperature or reaction time.• Switch to microwave-assisted synthesis to provide more efficient heating.[15]• Increase reaction temperature and/or time.• Screen stronger acid catalysts (e.g., PPA, Eaton's Reagent, ZnCl₂) for the Fischer indole pathway.[16]
Mixture of Regioisomers • Use of an unsymmetrical 1,3-diketone.• Similar reactivity of the two carbonyl groups.• Attempt the reaction in a fluorinated solvent like HFIP to enhance regioselectivity.• If inseparable, consider a multi-step synthesis where the diketone is modified to differentiate the carbonyls before reaction.
Side Product Formation • Incomplete cyclization leading to isolation of the hydrazone intermediate.• Degradation under harsh acidic conditions.• Ensure sufficient heating/time for complete cyclization.• For sensitive substrates, screen milder catalysts (e.g., TsOH, Sc(OTf)₃).[17]• Use microwave heating for shorter reaction times to minimize degradation.[1]
Purification Difficulties • Products have similar polarity to starting materials or byproducts.• Optimize the eluent system for column chromatography (try gradients, different solvent systems like Dichloromethane/Methanol).• Consider recrystallization if the product is a solid.

References

  • Title: Fischer Indole SynthesisSource: Name Reactions in Organic SynthesisURL: [Link]

  • Title: Microwave-assisted synthesis of indoleSource: Tetrahedron LettersURL: [Link]

  • Title: Fischer indole synthesisSource: WikipediaURL: [Link]

  • Title: Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-IndolesSource: MDPIURL: [Link]

  • Title: New 3H-Indole Synthesis by Fischer's Method. Part ISource: Molecules (MDPI)URL: [Link]

  • Title: A MICROWAVE-ASSISTED, TWO-STEP SYNTHESIS OF INDOLO[3,2-c] QUINOLINES VIA FISCHER INDOLIZATION AND OXIDATIVE AROMATIZATIONSource: Marmara Pharmaceutical JournalURL: [Link]

  • Title: Microwave-Assisted Synthesis of Medicinally Relevant IndolesSource: Ingenta ConnectURL: [Link]

  • Title: Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives.Source: ResearchGateURL: [Link]

  • Title: Fischer Indole Synthesis: Definition, Examples and MechanismSource: Chemistry LearnerURL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A ReviewSource: Molecules (MDPI)URL: [Link]

  • Title: Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole SynthesisSource: Iranian Journal of Pharmaceutical ResearchURL: [Link]

  • Title: Process for the preparation of substituted phenyl hydrazinesSource: Google PatentsURL
  • Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A ReviewSource: MDPIURL: [Link]

  • Title: SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I)Source: Oriental Journal of ChemistryURL: [Link]

  • Title: Fischer Indole SynthesisSource: Organic Chemistry PortalURL: [Link]

  • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as SolventsSource: The Journal of Organic ChemistryURL: [Link]

  • Title: Characterization of the Reaction Products of Hydrazine & Phenylhydrazine with Coba1t(II), Nickel(II) & Zinc(II) AcetylacetonatesSource: Indian Journal of ChemistryURL: [Link]

  • Title: [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.Source: The Royal Society of ChemistryURL: [Link]

  • Title: Synthesis and Antimicrobial Evaluation of Some Simple PhenylhydrazonesSource: ResearchGateURL: [Link]

  • Title: Scheme 2. Reactions of hydrazide 6 with 1,3-diketones and aromatic anhydrides.Source: ResearchGateURL: [Link]

  • Title: Scheme 1: Reaction of phenylhydrazine with acetoneSource: ResearchGateURL: [Link]

  • Title: Pyrazole synthesisSource: Organic Chemistry PortalURL: [Link]

  • Title: Acylation Reactions of Phenylhydrazines. Preparation and Properties of New DiacylphenylhydrazinesSource: Journal of Chemical and Engineering DataURL: [Link]

  • Title: Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydesSource: MDPIURL: [Link]

  • Title: Synthesis of novel pyrazole derivatives and neuroprotective effect investigationSource: Journal of Enzyme Inhibition and Medicinal ChemistryURL: [Link]

  • Title: 1,3-diketones from acid chlorides and ketones: a rapid and general one-pot synthesis of pyrazolesSource: PubMedURL: [Link]

  • Title: Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 InhibitorsSource: Journal of Medicinal ChemistryURL: [Link]

  • Title: 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of PyrazolesSource: Organic Chemistry PortalURL: [Link]

  • Title: Synthesis of 1,3-diketone and its reaction with different N-nucleophiles (Part II)Source: ResearchGateURL: [Link]

Sources

Application

Application Note: A Validated Protocol for the Generation of Free Base (2-Fluoro-6-methylphenyl)hydrazine

Abstract (2-Fluoro-6-methylphenyl)hydrazine is a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents and agrochemicals. It is commonly supplied and stored as a more...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2-Fluoro-6-methylphenyl)hydrazine is a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents and agrochemicals. It is commonly supplied and stored as a more stable hydrochloride (HCl) salt to improve its shelf-life and handling characteristics. However, for many subsequent chemical reactions, such as the Fischer indole synthesis or the formation of hydrazones, the reactive free base form is required. This application note provides a comprehensive, step-by-step protocol for the efficient and safe generation of (2-Fluoro-6-methylphenyl)hydrazine free base from its HCl salt. The procedure is based on a standard acid-base extraction, a fundamental and robust technique in chemical synthesis.[1][2][3] This guide emphasizes the rationale behind each step, critical safety precautions for handling hydrazine derivatives, and troubleshooting advice to ensure a high-purity product.

Introduction and Principle

The conversion of an amine hydrochloride salt to its free base is a straightforward acid-base neutralization reaction.[4][5][6] The hydrochloride salt of (2-Fluoro-6-methylphenyl)hydrazine exists as a protonated, water-soluble ammonium species. By introducing a moderately strong base, such as sodium hydroxide (NaOH), the hydrazine nitrogen is deprotonated.

Reaction: C₇H₉FN₂·HCl + NaOH → C₇H₉FN₂ + NaCl + H₂O

This transformation is fundamentally driven by a change in solubility. The resulting free base is a neutral organic molecule with significantly reduced solubility in water but high solubility in common organic solvents.[2] Conversely, the byproduct, sodium chloride (NaCl), is highly soluble in the aqueous phase and insoluble in the organic solvent. This differential solubility allows for a clean separation using a liquid-liquid extraction technique.[1][7]

Chemical and Physical Properties

A clear understanding of the physical properties of both the starting material and the final product is essential for successful execution of the protocol.

Property(2-Fluoro-6-methylphenyl)hydrazine HCl(2-Fluoro-6-methylphenyl)hydrazine (Free Base)
Molecular Formula C₇H₁₀ClFN₂[8]C₇H₉FN₂[9]
Molecular Weight 176.62 g/mol (140.16 + 36.46)[8]140.16 g/mol [9][10]
CAS Number 1314927-22-4[8][10][11]Not explicitly found, parent of HCl salt
Appearance Typically an off-white to tan solidExpected to be a pale yellow oil or low-melting solid
Solubility Soluble in waterInsoluble in water; soluble in organic solvents (e.g., Ethyl Acetate, Dichloromethane)

Critical Safety Precautions

Hydrazine derivatives are classified as hazardous substances and require strict safety protocols. All operations must be performed inside a certified chemical fume hood.

  • Toxicity and Carcinogenicity: Hydrazines are toxic if swallowed, inhaled, or absorbed through the skin.[12][13] They are also suspected carcinogens and may cause genetic defects.[13][14][15] Avoid all personal contact.[16]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[17]

  • Skin and Eye Irritation: This class of compounds can cause severe skin burns and eye damage.[17] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[12][18]

  • Sensitization: May cause an allergic skin reaction upon repeated exposure.[14][15]

  • Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation risk.[12][14][17]

  • Waste Disposal: Dispose of all chemical waste, including aqueous layers and contaminated materials, according to institutional and local environmental regulations.[15][17] Do not pour waste down the drain.[12][17]

Materials and Equipment

Materials
  • (2-Fluoro-6-methylphenyl)hydrazine HCl

  • Sodium hydroxide (NaOH), pellets or solution

  • Deionized (DI) water

  • Ethyl acetate (EtOAc), reagent grade

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • pH indicator strips or pH meter

  • Ice

Equipment
  • Magnetic stirrer and stir bar

  • Erlenmeyer flasks or beakers

  • Separatory funnel (appropriate size for the reaction scale)

  • Ring stand and clamp

  • Glass funnel

  • Filter paper

  • Round-bottom flask

  • Rotary evaporator

  • Standard laboratory glassware (graduated cylinders, etc.)

Detailed Experimental Protocol

This protocol is designed for a starting scale of approximately 5.0 grams of the hydrochloride salt. It can be scaled accordingly.

Step 1: Preparation of Solutions
  • Prepare a 2 M NaOH solution: Carefully dissolve 4.0 g of NaOH pellets in DI water and bring the final volume to 50 mL. Causality: Using a defined concentration of base allows for controlled addition and prevents the use of a large excess, which could potentially lead to side reactions or be difficult to remove. The dissolution of NaOH is highly exothermic; prepare this solution in an ice bath and allow it to cool to room temperature before use.

  • Prepare Brine: Add solid NaCl to DI water with stirring until no more salt dissolves.

Step 2: Dissolution and Basification
  • Weigh 5.0 g of (2-Fluoro-6-methylphenyl)hydrazine HCl and place it into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add 50 mL of DI water and stir until the salt is completely dissolved.

  • Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C. Causality: The neutralization of the HCl salt is an exothermic process. Cooling prevents a significant temperature increase that could degrade the sensitive free base product.

  • While stirring vigorously, slowly add the cooled 2 M NaOH solution dropwise. Monitor the pH of the mixture using pH paper.

  • Continue adding the base until the solution is strongly basic (pH ≥ 10). A cloudy precipitate or an oily layer of the free base may form. Causality: Ensuring a sufficiently high pH guarantees that all the hydrochloride salt has been converted to the free base, maximizing the yield of the extractable product.

Step 3: Liquid-Liquid Extraction
  • Transfer the entire biphasic mixture to a 250 mL separatory funnel.

  • Add 50 mL of ethyl acetate to the separatory funnel.

  • Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and vent immediately to release any pressure buildup.

  • Shake the funnel vigorously for approximately 1-2 minutes with periodic venting. Causality: Vigorous shaking increases the surface area between the aqueous and organic layers, facilitating the efficient transfer (partitioning) of the neutral free base from the water into the ethyl acetate.[3]

  • Clamp the separatory funnel to the ring stand and allow the layers to fully separate. The less dense ethyl acetate layer will be on top, and the aqueous layer will be on the bottom.

  • Carefully drain the lower aqueous layer into a beaker.

  • Drain the upper organic (ethyl acetate) layer containing the product into a clean, dry Erlenmeyer flask.

  • Return the aqueous layer to the separatory funnel and repeat the extraction two more times with 25 mL portions of ethyl acetate to ensure complete recovery of the product. Combine all organic extracts.

Step 4: Washing and Drying
  • Return the combined organic extracts to the separatory funnel.

  • Add 30 mL of brine and shake for 30 seconds, with venting. Allow the layers to separate and discard the lower aqueous layer. Causality: The brine wash helps to remove the majority of dissolved water and any residual inorganic salts from the organic layer, which improves the efficiency of the final drying step.

  • Drain the washed organic layer into a clean, dry Erlenmeyer flask. Add a generous scoop (approximately 5 g) of anhydrous sodium sulfate (Na₂SO₄).

  • Gently swirl the flask. If the Na₂SO₄ clumps together, add more until some of it remains free-flowing. Let it stand for 15-20 minutes. Causality: Anhydrous Na₂SO₄ is a drying agent that physically binds to residual water molecules, effectively removing them from the organic solution to prevent contamination of the final product.

Step 5: Isolation of the Free Base
  • Filter the dried organic solution through a fluted filter paper into a pre-weighed round-bottom flask to remove the Na₂SO₄.

  • Rinse the flask and the filter paper with a small amount (5-10 mL) of fresh ethyl acetate to recover any remaining product.

  • Concentrate the solution under reduced pressure using a rotary evaporator. Use a water bath temperature of 30-40 °C. Causality: Rotary evaporation allows for the gentle removal of the volatile solvent at a reduced temperature, minimizing the risk of thermal degradation of the product.

  • Once all the solvent has been removed, a pale yellow oil or solid should remain. This is the desired (2-Fluoro-6-methylphenyl)hydrazine free base.

  • Determine the final yield by weighing the flask. For long-term storage, it is advisable to place the product under an inert atmosphere (e.g., nitrogen or argon) and store it in a refrigerator or freezer, protected from light.[12]

Workflow Visualization

FreeBase_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_extraction Extraction & Washing cluster_isolation Isolation start (2-Fluoro-6-methylphenyl)hydrazine HCl dissolve Dissolve in DI Water & Cool to 0-5 °C start->dissolve basify Add 2M NaOH (aq) until pH >= 10 dissolve->basify extract Extract with Ethyl Acetate (3x) basify->extract wash Wash Combined Organic Layers with Brine extract->wash dry Dry Organic Layer (anhydrous Na2SO4) wash->dry filter Filter dry->filter evaporate Remove Solvent (Rotary Evaporator) filter->evaporate product Pure Free Base Product evaporate->product

Caption: Experimental workflow for generating the free base.

Troubleshooting

Observation / ProblemPotential CauseSuggested Solution
Emulsion forms during extraction (a third layer that does not separate). Shaking the separatory funnel too vigorously; presence of surfactants.Let the funnel stand for a longer period. Gently swirl instead of shaking. Add a small amount of brine to help break the emulsion.
The solid starting material does not fully dissolve in water. Insufficient water; low-purity starting material.Add more water in small portions until dissolution is complete. If it still doesn't dissolve, proceed with caution and filter the final organic extract carefully.
Low yield of final product. Incomplete basification; insufficient extractions; product loss during transfers.Ensure pH is ≥ 10 before extraction. Perform at least three extractions. Be meticulous with transfers and rinsing of glassware.
Final product is wet or cloudy. Incomplete drying.Ensure sufficient anhydrous Na₂SO₄ was used (it should be free-flowing, not clumped). Allow more time for drying before filtration.

References

  • Kovaříková, P., et al. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Pharmaceutical and Biomedical Analysis.
  • Cole-Parmer. (2005). Material Safety Data Sheet - Hydrazine hydrate, 55% (Hydrazine, 35%).
  • Malkina, O. L., et al. Site of Protonation of Alkyl- and Arylhydrazines Probed by 14N, 15N, and 13C NMR Relaxation and Quantum Chemical Calculations. The Journal of Physical Chemistry A.
  • Leggett, D. C. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development.
  • Fisher Scientific. (2025). Hydrazine hydrate - SAFETY DATA SHEET.
  • Sciencelab.com. (2015). Hydrazine Hydrate 7.5% - SAFETY DATA SHEET.
  • Chemstock. HYDRAZINE HYDRATE 99% - Safety Data Sheet.
  • No Matter What Recovery. (2024). What is Freebasing?.
  • Wikipedia. Acid–base extraction.
  • Chemistry LibreTexts. (2022). Acid-Base Extraction.
  • Coleman, G. H. Phenylhydrazine. Organic Syntheses.
  • MilliporeSigma. (2025). Safety Data Sheet.
  • The Recovery Village. (2025). Freebasing Cocaine: Origins, Risks & Consequences.
  • TCI Chemicals. SAFETY DATA SHEET - Phenylhydrazine.
  • Rolling Hills Hospital. (2025). Freebasing Cocaine: Health Effects, Risks & Treatment.
  • Wikipedia. Free base.
  • Taylor & Francis Online. Free base – Knowledge and References.
  • Chemistry Steps. (2025). Organic Acid-Base Extractions.
  • PubChem. 2-Fluorophenylhydrazine hydrochloride.
  • PubChemLite. (2-fluoro-6-methylphenyl)hydrazine hydrochloride (C7H9FN2).
  • Science of Synthesis. Product Class 34: Arylhydrazines.
  • ACS Omega. (2020). Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones.
  • CymitQuimica. CAS 2368-80-1: (2-Fluorophenyl)hydrazine.
  • JoVE. (2020). Extraction - Concept.
  • Fisher Scientific. (2009). SAFETY DATA SHEET - Fluorophenylhydrazine hydrochloride.
  • PMC. (2019). Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid.
  • Google Patents. EP0723953B1 - Process for the preparation of 2-fluorophenylhydrazine.
  • Google Patents. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine.
  • CRO Splendid Lab Pvt. Ltd. (2-Fluoro-6-methylphenyl)hydrazine Hydrochloride.
  • Google Patents. US5599992A - Process for the preparation of 2-fluorophenylhydrazine.
  • MilliporeSigma. 5-Fluoro-2-methylphenylhydrazine hydrochloride.
  • DC Fine Chemicals. Safety Data Sheet.
  • Autech Scientific. (2-Fluoro-6-methylphenyl)hydrazine hydrochloride.
  • Carl ROTH. Safety Data Sheet: Phenylhydrazine hydrochloride.
  • MDPI. (2019). Harmless Treatment of Phenylhydrazine Hydrochloride Production Effluent: From Lab Scale to Pilot Scale.
  • NileRed. (2015). How to Freebase (Phenylhydrazine HCl as an example). YouTube.
  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.
  • Santa Cruz Biotechnology. (2-Chloro-6-fluoro-benzyl)-hydrazine hydrochloride.
  • Thoreauchem. (2-fluoro-6-methylphenyl)hydrazine hydrochloride-1314927-22-4.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing acid catalysts for cyclization of fluorinated hydrazones

Ticket Subject: Optimizing Acid Catalysts for Electron-Deficient Systems Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimizing Acid Catalysts for Electron-Deficient Systems Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Welcome to the Heterocycle Synthesis Support Hub.

You are likely here because your Fischer Indole Synthesis (or related pyrazole cyclization) has stalled, produced tar, or yielded an inseparable mixture of isomers.

The Core Problem: Fluorine is a potent Electron-Withdrawing Group (EWG).[1] In cyclization reactions involving hydrazones, the fluorine atom deactivates the aromatic ring or the ene-hydrazine intermediate.[1] This raises the activation energy for the rate-determining [3,3]-sigmatropic rearrangement, often rendering standard protocols (e.g., 10% H₂SO₄ in refluxing ethanol) ineffective.

This guide provides the "Force Multipliers" required to drive these difficult reactions to completion.

Module 1: Catalyst Selection (The "Engine")

User Question: I am using HCl/EtOH, but my trifluoromethyl-phenylhydrazone is just hydrolyzing back to the ketone. What should I use?

Technical Insight: Hydrolysis is the primary competing reaction. If the forward cyclization is slow (due to EWG deactivation), water in the system—or water generated during hydrazone formation—will push the equilibrium back to the starting materials. You need a catalyst that acts as both a strong acid and a dehydrating agent , or a Lewis acid that operates at temperatures high enough to drive off ammonia.

Catalyst Performance Matrix
Catalyst SystemTypeStrength (pKa/Lewis)Best ForRisk Factor
Polyphosphoric Acid (PPA) BrønstedVery Strong / DehydratingDeactivated Rings (F, CF₃) . The "Nuclear Option" for stubborn substrates.High viscosity; difficult workup.
ZnCl₂ (Anhydrous) LewisModerateSensitive functional groups. Can be used in high-boiling solvents (AcOH, Xylene).Requires stoichiometric amounts (1-5 equiv) due to ammonia poisoning.
H₂SO₄ / AcOH BrønstedStrongModerately fluorinated systems.Charring/Sulfonation of sensitive substrates.
BF₃·OEt₂ LewisStrongMild conditions, often cleaner profiles.Moisture sensitivity; cost.

Recommendation: Switch to Polyphosphoric Acid (PPA) or ZnCl₂ in Acetic Acid . PPA is preferred for -CF₃ substituted hydrazones because it physically traps water, preventing hydrolysis.

Module 2: Troubleshooting Workflow (Diagnostics)

User Question: My reaction turns black, but TLC shows starting material remains. Is it decomposing?

Root Cause Analysis: "Tar" in Fischer synthesis is often polymerized hydrazine or aldol condensation byproducts of the ketone. If Starting Material (SM) remains, your activation energy is not being met.

Diagnostic Flowchart: The "Stalled Reaction" Protocol

Troubleshooting Start ISSUE: Low Yield / Stalled Reaction CheckSM Is Starting Material (Hydrazone) consumed? Start->CheckSM TempCheck Check Temperature. Is T > 100°C? CheckSM->TempCheck No (SM persists) ProductCheck Is Desired Product Forming? CheckSM->ProductCheck Yes (SM gone) IncreaseTemp Action: Switch Solvent (EtOH → Toluene/Xylene/PPA) TempCheck->IncreaseTemp No AcidCheck Check Acid Strength. Using dilute acid? TempCheck->AcidCheck Yes SwitchAcid Action: Switch to PPA or ZnCl2 (Stoichiometric) AcidCheck->SwitchAcid Yes Hydrolysis Diagnosis: Hydrolysis. Hydrazone reverted to Ketone. ProductCheck->Hydrolysis No (Ketone visible) Tar Diagnosis: Polymerization. Acid too strong or O2 present. ProductCheck->Tar No (Baseline streak) Dehydration Action: Add Molecular Sieves or use Anhydrous Conditions Hydrolysis->Dehydration Degas Action: Degas solvents (N2), Lower Acid Conc. Tar->Degas

Caption: Diagnostic logic for distinguishing between kinetic stalling (SM persists) and thermodynamic instability (Hydrolysis/Decomposition).

Module 3: The Fluorine Effect (Regioselectivity)

User Question: I used 3-fluorophenylhydrazine and got two spots on TLC. Which one is my indole?

Scientific Explanation: When using meta-substituted hydrazones, the cyclization can occur at the carbon ortho to the fluorine (crowded) or para to the fluorine (less crowded).

  • Electronic Effect: The [3,3]-sigmatropic shift is electrophilic in nature. The rearrangement tends to avoid the position where the new C-C bond would be formed on a carbon severely deactivated by the adjacent fluorine.

  • Steric Effect: Formation of the 4-fluoroindole (attack at the crowded ortho position) is sterically disfavored compared to the 6-fluoroindole (attack at the para position).

Rule of Thumb:

  • Meta-F: Usually favors the 6-fluoroindole (major) over the 4-fluoroindole (minor).

  • Meta-CF₃: Strongly favors the 6-trifluoromethylindole due to the massive steric bulk of the CF₃ group.

Mechanism & Regioselectivity Pathway

Mechanism Substrate m-Fluoro-Hydrazone Tautomer Ene-Hydrazine (Protonated) Substrate->Tautomer Acid/Heat TransitionA TS-A: Attack Para to F (Less Steric Hindrance) Tautomer->TransitionA Preferred Path TransitionB TS-B: Attack Ortho to F (High Steric/Electronic Cost) Tautomer->TransitionB Disfavored ProdA 6-Fluoroindole (Major Product) TransitionA->ProdA - NH3 ProdB 4-Fluoroindole (Minor Product) TransitionB->ProdB - NH3

Caption: Divergent pathways in meta-substituted fluorinated hydrazones. The green path is energetically favored.

Module 4: Validated Experimental Protocol

Protocol ID: PPA-CYCL-05 (Polyphosphoric Acid Method) Target: Highly deactivated fluorinated hydrazones.

Reagents:

  • Fluorinated Phenylhydrazine (1.0 equiv)

  • Ketone (1.1 equiv)

  • Polyphosphoric Acid (PPA) (10-20 weight equiv)

Step-by-Step Procedure:

  • Hydrazone Formation (In-Situ):

    • Note: If your hydrazone is stable, pre-form it in EtOH/AcOH, isolate, and dry. If not, mix hydrazine and ketone in minimal acetic acid, stir for 30 min, then evaporate.

  • The PPA Bath:

    • Heat PPA (commercial grade) to 80-100°C in a wide-mouth flask (PPA is viscous; heating lowers viscosity).

    • Critical Step: Add the hydrazone slowly to the hot PPA with vigorous mechanical stirring. (Magnetic stirring often fails due to viscosity).

  • Cyclization:

    • Ramp temperature to 120-140°C .

    • Monitor evolution of gas (Ammonia).

    • Endpoint: Reaction is usually complete when gas evolution ceases (1-3 hours).

  • Quenching (The "Ice Crash"):

    • Cool the mixture to ~60°C.

    • Pour the syrup slowly onto crushed ice with rapid stirring. The PPA will hydrolyze and dissolve.

    • Safety: This is exothermic.

  • Isolation:

    • The product usually precipitates as a solid. Filter and wash with water.

    • If oil forms: Extract with Ethyl Acetate, wash with NaHCO₃ (to remove acid traces), dry over MgSO₄.

Self-Validation Check:

  • TLC: Check the crude against the starting hydrazone. The indole usually runs significantly higher (less polar) than the hydrazone.

  • NMR: Look for the disappearance of the hydrazone N-H (usually >8 ppm, broad) and the appearance of the indole N-H (broad singlet) and the C2/C3 protons.

References
  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
  • BenchChem. (2025).[1] Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds. Link

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998).[2] A Palladium-Catalyzed Strategy for the Preparation of Indoles. Journal of the American Chemical Society.[3][4] (Alternative to acid catalysis for sensitive substrates). Link

  • Noey, E. L., et al. (2017).[3] Origins of Regioselectivity in the Fischer Indole Synthesis. Journal of Organic Chemistry. (Computational grounding for the meta-fluoro regioselectivity). Link

  • Organic Chemistry Portal. Fischer Indole Synthesis. (General reaction overview and recent literature). Link

Sources

Optimization

Troubleshooting regioselectivity issues with (2-Fluoro-6-methylphenyl)hydrazine reactions

Welcome to the technical support center for synthetic applications involving (2-Fluoro-6-methylphenyl)hydrazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the comple...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic applications involving (2-Fluoro-6-methylphenyl)hydrazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of regioselectivity in reactions such as the Fischer indole synthesis. Here, we provide expert-driven answers to common questions and troubleshooting strategies for challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the Fischer indole synthesis and why is it important?

The Fischer indole synthesis is a classic and powerful chemical reaction used to synthesize the indole heterocyclic ring system from a (substituted) phenylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions.[1][2] Discovered in 1883 by Emil Fischer, it remains one of the most versatile and widely used methods for constructing the indole core, a structural motif found in numerous pharmaceuticals, including antimigraine drugs of the triptan class, natural products, and agrochemicals.[1][3]

The reaction proceeds through several key mechanistic steps, including the formation of a phenylhydrazone, tautomerization to an enamine, a decisive[4][4]-sigmatropic rearrangement, and finally, cyclization with the elimination of ammonia to form the aromatic indole ring.[5][6]

Fischer_Indole_Mechanism cluster_start Reactants Hydrazine (2-Fluoro-6-methylphenyl)hydrazine Hydrazone Phenylhydrazone Formation Hydrazine->Hydrazone Acid Ketone Unsymmetrical Ketone Ketone->Hydrazone Acid Enamine Tautomerization to Ene-hydrazine Hydrazone->Enamine H⁺ Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic Heat Cyclization Cyclization & NH₃ Elimination Sigmatropic->Cyclization Indole Indole Product(s) Cyclization->Indole -NH₃

Caption: Key stages of the Fischer indole synthesis workflow.

Q2: How do the fluoro and methyl substituents on (2-Fluoro-6-methylphenyl)hydrazine influence regioselectivity?

The substituents on the phenylhydrazine ring are critical in determining the outcome of the reaction, particularly when an unsymmetrical ketone is used, which can lead to two different regioisomeric indole products. In the case of (2-Fluoro-6-methylphenyl)hydrazine, the final cyclization step is directed by a combination of electronic and steric effects.

  • Electronic Effects : This refers to how substituents donate or withdraw electron density from the aromatic ring. The cyclization step is analogous to an electrophilic aromatic substitution, where the electron-rich benzene ring attacks an imine.

    • Fluorine (at C2) : Fluorine is an electronegative atom and withdraws electron density through the sigma bonds (a -I or inductive effect), which deactivates the ring.[7] However, it has lone pairs of electrons that it can donate into the pi-system (a +M or resonance effect). This +M effect directs incoming electrophiles to the ortho and para positions. For the Fischer indole synthesis, the key directing influence is para to the fluorine, which corresponds to the C5 position of the hydrazine.[4]

    • Methyl (at C6) : The methyl group is an electron-donating group (+I effect) and weakly activating.[7] It directs incoming electrophiles to its ortho and para positions. The para position corresponds to the C3 position of the hydrazine.

  • Steric Effects : This refers to the physical bulk of the substituents. The methyl group at the C6 position is significantly larger than the hydrogen atom it replaces. This steric hindrance can impede the[4][4]-sigmatropic rearrangement and subsequent cyclization from occurring at the adjacent C5 position.[8][9]

Therefore, a conflict arises: the fluorine's electronic effect favors cyclization at C5, while the methyl group's steric bulk disfavors it. In many cases, steric hindrance is the dominant factor, leading to preferential formation of the indole where cyclization occurs away from the bulky methyl group.

Caption: Competing steric and electronic influences in the reaction.

Troubleshooting Guide

Q3: My reaction with an unsymmetrical ketone is producing a mixture of 5-fluoro-7-methylindole and 7-fluoro-5-methylindole. How can I control the regioselectivity?

Controlling the ratio of these two isomers is a common and critical challenge.[8] The outcome is highly dependent on reaction conditions, which can be optimized to favor one product. The dominant product is often the 5-fluoro-7-methylindole, where cyclization occurs at the less sterically hindered position. However, this is not guaranteed and must be confirmed experimentally.

Here are the key parameters to investigate:

  • Acid Catalyst Selection : The choice of acid is one of the most influential factors.[6][10] Both Brønsted (e.g., HCl, H₂SO₄, p-toluenesulfonic acid (PTSA)) and Lewis acids (e.g., ZnCl₂, BF₃) can be used, and their strength and concentration can alter the product ratio.[1][11]

    • Mechanism of Influence : Different acids can stabilize the transition states of the competing pathways to varying degrees. Stronger, bulkier acids may exacerbate steric effects, further favoring the less hindered product.

    • Recommendation : Screen a panel of acid catalysts. Polyphosphoric acid (PPA) and Eaton's reagent (P₂O₅ in methanesulfonic acid) are often effective for driving the reaction to completion and have been reported to provide high regioselectivity in certain systems.[9]

  • Temperature : The reaction temperature can influence the kinetic vs. thermodynamic control of the product distribution.

    • Recommendation : Start at a moderate temperature (e.g., 80 °C) and adjust upwards or downwards. A lower temperature might favor the kinetically preferred product, while a higher temperature may allow the reaction to equilibrate to the most thermodynamically stable product.

  • Solvent : While some studies suggest the solvent has a weak influence on regioselectivity, it can affect reaction rates and solubility.[12]

    • Recommendation : High-boiling point, polar aprotic solvents like sulfolane or N,N-dimethylformamide (DMF) can be effective. Acetic acid is also a common choice as it can act as both a solvent and a catalyst.[5]

Table 1: Representative Influence of Acid Catalyst on Isomer Ratio

(Note: This is an illustrative table based on general principles. Ratios must be determined empirically for your specific ketone.)

Acid CatalystTypical ConcentrationExpected Major IsomerRationale
p-Toluenesulfonic Acid (PTSA)0.1 - 1.0 eq.5-Fluoro-7-methylindoleModerate strength, favors sterically controlled pathway.
Zinc Chloride (ZnCl₂)1.0 - 2.0 eq.5-Fluoro-7-methylindoleLewis acid, can chelate and influence transition state geometry.
Polyphosphoric Acid (PPA)Solvent/Reagent5-Fluoro-7-methylindoleStrong dehydrating agent, often drives reaction to completion with high selectivity.[8]
Eaton's Reagent (P₂O₅/MeSO₃H)1:10 (w/w)5-Fluoro-7-methylindoleVery strong acid medium, known to provide excellent regiocontrol.[9]
Q4: I'm observing significant decomposition and low yield. What could be the cause?

Low yields or reaction failure can stem from several issues, especially with substituted hydrazines.[13]

  • Acid-Labile Groups : Your ketone or the resulting indole product may be sensitive to the strong acidic conditions, leading to degradation. Electron-donating groups on the starting materials can sometimes lead to undesired N-N bond cleavage.[14]

  • Overheating : Prolonged heating at high temperatures can cause polymerization or decomposition of the starting materials and products.[11]

  • Impure Starting Materials : Phenylhydrazines can be unstable and oxidize over time. Ensure your (2-Fluoro-6-methylphenyl)hydrazine and ketone are pure before starting the reaction.[13]

Troubleshooting Workflow:

Troubleshooting_Workflow cluster_optimization Optimization Parameters Start Problem: Poor Regioselectivity or Low Yield CheckPurity Verify Purity of Starting Materials (NMR, LCMS) Start->CheckPurity HydrazoneStep Optimize Hydrazone Formation (RT, mild acid, monitor by TLC) CheckPurity->HydrazoneStep Indolization Indolization Step Optimization HydrazoneStep->Indolization ScreenAcid Screen Acid Catalysts (PTSA, PPA, ZnCl₂, Eaton's) Indolization->ScreenAcid ScreenTemp Vary Temperature (e.g., 60°C, 80°C, 110°C) ScreenAcid->ScreenTemp Iterate ScreenSolvent Test Solvents (Acetic Acid, Toluene, Sulfolane) ScreenTemp->ScreenSolvent Iterate Analysis Analyze Isomer Ratio (NMR, GC-MS, HPLC) ScreenSolvent->Analysis Analysis->Indolization Refine Conditions Success Successful Outcome: Desired Regioisomer is Major Product Analysis->Success Optimized

Caption: A systematic workflow for troubleshooting regioselectivity.

Q5: What are the best analytical techniques for accurately quantifying the ratio of my regioisomers?

Accurate quantification is essential for optimizing your reaction. A multi-technique approach is often best.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Excellent for separating and identifying volatile isomers. The total ion chromatogram (TIC) can be used to determine the relative peak areas, providing a quantitative ratio.[15]

  • High-Performance Liquid Chromatography (HPLC) : A powerful method for separating non-volatile compounds. Using a UV detector, the peak areas in the chromatogram can be used for quantification.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : This is often the quickest method. After purification to remove impurities, you can identify distinct, well-resolved signals for each isomer in the crude product mixture. For example, the N-H proton or a methyl group proton may appear at a different chemical shift for each isomer. The ratio of the integrals for these peaks corresponds directly to the molar ratio of the isomers.

    • ¹⁹F NMR : Since there is a single fluorine atom in each product, ¹⁹F NMR is an exceptionally clean and direct way to determine the ratio. Each regioisomer will give a distinct signal, and the integration of these signals provides a highly accurate molar ratio.[17]

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis & Optimization

This is a general guideline. Amounts and temperatures should be optimized for your specific carbonyl substrate.

  • Hydrazone Formation :

    • In a round-bottom flask, dissolve (2-Fluoro-6-methylphenyl)hydrazine (1.0 eq.) and the unsymmetrical ketone (1.0-1.1 eq.) in a suitable solvent (e.g., ethanol or glacial acetic acid).

    • Add a catalytic amount of acetic acid if using a non-acidic solvent.

    • Stir the mixture at room temperature for 1-4 hours or until thin-layer chromatography (TLC) analysis indicates complete consumption of the limiting reagent.[8]

  • Indolization (Cyclization) :

    • To the flask containing the pre-formed hydrazone, add the chosen acid catalyst (e.g., PPA, 10 eq. by weight, or PTSA, 1.2 eq.).

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) under an inert atmosphere (N₂ or Ar).

    • Monitor the reaction progress by TLC or LC-MS until the hydrazone is consumed (typically 2-24 hours).

  • Work-up :

    • Allow the reaction mixture to cool to room temperature.

    • Carefully quench the reaction by pouring it over crushed ice and neutralizing with a base (e.g., saturated NaHCO₃ solution or 10M NaOH) until the pH is > 8.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification and Analysis :

    • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to separate the two regioisomers.

    • Characterize the purified isomers and determine the yield and ratio.

Protocol 2: Determining Isomer Ratio by ¹H NMR Spectroscopy
  • Sample Preparation :

    • Take a representative sample of the crude reaction product after work-up but before chromatography.

    • Dissolve a small amount (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition :

    • Acquire a standard ¹H NMR spectrum.

    • Ensure the spectral width is sufficient to capture all relevant signals.

  • Data Analysis :

    • Identify well-resolved peaks that are unique to each isomer. Ideal signals are sharp singlets, such as those from the N-H proton or a non-coupled methyl group.

    • Integrate the area of the selected peak for isomer A (e.g., the N-H at 8.1 ppm).

    • Integrate the area of the corresponding peak for isomer B (e.g., the N-H at 8.3 ppm).

    • The ratio of these integrals (Integral A / Integral B) represents the molar ratio of the two products in the mixture.

References

  • Wikipedia. Fischer indole synthesis. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • SciSpace. On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. [Link]

  • National Center for Biotechnology Information (PMC). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

  • Research with NJ. Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. [Link]

  • Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. [Link]

  • Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]

  • Royal Society of Chemistry Publishing. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. [Link]

  • College of Saint Benedict and Saint John's University. Electrophilic Aromatic Substitution AR5. Directing Effects. [Link]

  • PubMed. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. [Link]

  • Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry. [Link]

  • Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • Diva-Portal.org. Synthesis of 5-Fluoroindole-5-13C. [Link]

  • ResearchGate. A Mechanistic Model DFT Study Why is an experimental regioselectivity of Fischer Indole Syntheses observed. [Link]

  • Semantic Scholar. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. [Link]

  • YouTube. Determining Directing Effects in Electrophilic Aromatic Substitutions. [Link]

  • Journal of the American Chemical Society. Why Do Some Fischer Indolizations Fail?. [Link]

  • Trade Science Inc. Journals. An efficient approach towards the synthesis of indoles. [Link]

  • AWS. Ir-Catalyzed Regio- and Enantio-selective Friedel-Crafts Type Allylic Alkylation of Indoles. [Link]

  • Organic Syntheses Procedure. An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. [Link]

  • Blog. What are the analytical methods for 99% Indole in environmental samples?. [Link]

  • MDPI. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. [Link]

  • RJPT. Synthesis of Substituted Fluoroindole as an Anti-Bacterial Agent. [Link]

  • National Center for Biotechnology Information (PMC). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. [Link]

  • ResearchGate. Differentiation of methylated indole ring regioisomers of JWH-007: GC–MS and GC–IR studies. [Link]

  • National Center for Biotechnology Information (PMC). Synthesis of Blue Emissive Quaternary 9,9-Disubstituted N-Methyl-7-azaindole-Appended (Phenylethynyl)-fluorene Derivatives. [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

  • Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. [Link]

  • SpringerLink. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of (2-Fluoro-6-methylphenyl)hydrazine Hydrochloride

[1][2] Status: Active | Last Updated: February 26, 2026 Support Tier: Level 3 (Senior Application Scientist) Subject: Impurity Profiling & Purification Protocols for CAS 1314927-22-4[1][2] Diagnostic Triage: Understandin...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Status: Active | Last Updated: February 26, 2026 Support Tier: Level 3 (Senior Application Scientist) Subject: Impurity Profiling & Purification Protocols for CAS 1314927-22-4[1][2]

Diagnostic Triage: Understanding Your Impurity Profile

Before initiating purification, you must identify the nature of the contamination. (2-Fluoro-6-methylphenyl)hydrazine hydrochloride (2F6M-PH[1][2]·HCl) is structurally unique due to the steric hindrance provided by the 2,6-disubstitution pattern.[1] This steric bulk affects both solubility and reactivity, distinguishing it from unsubstituted phenylhydrazines.[2]

Common Impurity Signatures:

SymptomProbable CauseChemical Context
Pink/Red Discoloration Oxidation Products (Azo/Tar) The free base is highly susceptible to air oxidation.[1][2] Even trace moisture can hydrolyze the salt, liberating the base which then oxidizes to form colored diazenes or tetrazanes.
Melting Point Depression (<200°C) Starting Material (Aniline) Unreacted 2-fluoro-6-methylaniline.[1][2] This is the most persistent impurity.[2] It forms a hydrochloride salt that can co-crystallize if the acid concentration is not optimized.[2]
Insolubility in Water Symmetric Azo/Hydrazo Dimers Oxidation coupling products (e.g., bis(2-fluoro-6-methylphenyl)diazene).[1][2] These are non-polar and will not dissolve in the aqueous acid phase.[2]
Grey/Black Particulates Inorganic Residues If synthesized via SnCl₂ reduction, tin salts may persist.[2] If via sulfite reduction, inorganic sulfate salts may be trapped in the lattice.
Decision Logic: Selecting the Right Protocol

Use the following logic flow to determine the appropriate purification strategy for your specific batch.

PurificationLogic Start Start: Analyze Crude 2F6M-PH·HCl CheckColor Is the solid Pink/Red? Start->CheckColor CheckInsol Are there water-insoluble solids? CheckColor->CheckInsol No (Pale/White) MethodB Protocol B: Free-Base Extraction (Removes Azo/Tars) CheckColor->MethodB Yes (Severe Oxidation) CheckMP Is Melting Point < 200°C? MethodA Protocol A: Salting-Out Recrystallization (Removes Aniline & Salts) CheckMP->MethodA Yes (Aniline Contamination) CheckMP->MethodA No (Routine Polish) CheckInsol->CheckMP No MethodC Protocol C: Charcoal Treatment (Removes Trace Color) CheckInsol->MethodC Yes (Particulates) MethodB->MethodA Post-Extraction Conversion MethodC->MethodA Final Step

Figure 1: Decision matrix for selecting the appropriate purification workflow based on physical observation.

Detailed Purification Protocols
Protocol A: The "Salting-Out" Recrystallization (Standard)

This is the primary method for removing the aniline precursor (2-fluoro-6-methylaniline).[1][2] The logic relies on the "Common Ion Effect."[2] While both the hydrazine and the aniline form salts, the hydrazine hydrochloride is significantly less soluble in cold, concentrated HCl than the anilinium salt.[1]

Reagents:

  • Deionized Water (degassed preferred)[1][2]

  • Concentrated HCl (37%)[1][2]

  • Activated Charcoal (optional)[1][2]

Step-by-Step:

  • Dissolution: Suspend the crude 2F6M-PH·HCl in Deionized Water (ratio: 6 mL water per 1 g solid). Heat to 80–90°C. The salt should dissolve completely.

    • Note: If insoluble material remains, filter hot.[2]

  • Decolorization (Optional): If the solution is colored, add activated charcoal (1-2% w/w) and stir at 80°C for 15 minutes. Filter hot through Celite.[1][2]

  • The "Salting Out": While maintaining the solution at ~60°C, slowly add Concentrated HCl (ratio: 2 mL HCl per 1 g starting solid).

    • Mechanism:[1][2][3] The high [Cl⁻] concentration forces the hydrazine hydrochloride out of solution due to its higher lattice energy compared to the aniline salt.[1][2]

  • Crystallization: Allow the mixture to cool slowly to room temperature, then chill in an ice bath (0–5°C) for 1 hour.

    • Critical: Do not freeze rapidly; rapid cooling traps impurities.[1][2]

  • Isolation: Filter the white needles.[1][2] Wash with cold 6N HCl (do not wash with water, as the salt will redissolve).[2]

  • Drying: Dry under vacuum over P₂O₅ or NaOH pellets to remove acid traces.[1][2]

Protocol B: Chemo-Selective Extraction (For Gross Contamination)

Use this if the product is heavily oxidized (brown/red) or contains significant non-basic impurities (azo dimers).[1][2]

Reagents:

  • Toluene or Diethyl Ether[1][2]

  • 20% NaOH solution[1][2]

  • Sodium Dithionite (Na₂S₂O₄) - Antioxidant[1][2]

  • HCl gas or Conc.[1][2] HCl/Isopropanol[1][2]

Step-by-Step:

  • Liberation: Suspend the crude salt in water.[1][2] Add Toluene.

  • Neutralization: Under a nitrogen atmosphere (crucial), add 20% NaOH dropwise at 0°C until the pH > 10. The solid will dissolve, and the free hydrazine base will partition into the Toluene layer.[1]

    • Tip: Add a pinch of Sodium Dithionite to the aqueous layer to prevent oxidation during this step.[2]

  • Phase Separation: Separate the organic layer.[1][2] The oxidized azo impurities (neutral/non-polar) will also be in the organic layer, BUT the inorganic salts remain in the water.[1]

  • Aniline Purge (The Trick): Wash the Toluene layer with 5% dilute HCl .[1][2]

    • Mechanism:[1][2][3] The aniline is slightly more basic and less sterically hindered than the 2,6-disubstituted hydrazine.[1][2] Careful titration can extract the aniline into the aqueous phase as a salt while leaving the hydrazine free base in the organic layer (requires HPLC monitoring for precision).[1][2] Alternatively, skip this and rely on Protocol A for aniline removal later.

  • Re-salting: Dry the Toluene layer over Na₂SO₄. Filter. Cool to 0°C and bubble HCl gas (or add HCl in Isopropanol) to precipitate the pure 2F6M-PH·HCl salt.[1][2][4][5][6][7][8][9][10]

Troubleshooting & FAQs

Q1: My product turns pink immediately upon filtering. Why? A: This is "surface oxidation."[1][2] The 2,6-dimethyl/fluoro substitution provides some protection, but the hydrazine group is still sensitive.[1]

  • Fix: Wash the filter cake with cold 6N HCl containing 1% SnCl₂ (stannous chloride). The tin acts as a reducing agent, keeping the surface white during drying.

Q2: I have a persistent impurity at RRT 0.9 (HPLC). What is it? A: This is almost certainly the 2-Fluoro-6-methylaniline .[1][2]

  • Fix: Your recrystallization acid concentration was too low. The anilinium salt co-precipitated.[2] Repeat Protocol A, but increase the volume of Conc. HCl added in Step 3 by 20%.

Q3: Can I recrystallize from Ethanol? A: Use caution. While standard phenylhydrazines are often recrystallized from EtOH/Et₂O, the 2-fluoro-6-methyl derivative can undergo "alcoholysis" or oxidation more easily in organic solvents if not acidified.[1][2]

  • Recommendation: If you must use organics, use Isopropanol/HCl .[1][2] The lower solubility of the salt in IPA compared to EtOH improves yield.[2]

Q4: The melting point is broad (e.g., 185–195°C). A: This indicates wetness or mixed salts.[2] Hydrazine hydrochlorides are hygroscopic.[1][2]

  • Fix: Ensure the product is dried under high vacuum (0.1 mbar) for 24 hours. If the range remains broad, you likely have trapped inorganic salts (NaCl/Na₂SO₃). Perform a "hot filtration" in Protocol A (Step 1) to remove insolubles.[1][2]

Visualizing the Recrystallization Workflow

Recrystallization Crude Crude Salt (Impure) Dissolve Dissolve in H2O (85°C) Crude->Dissolve Charcoal Add Charcoal (Remove Color) Dissolve->Charcoal Filter Hot Filtration (Remove Insolubles) Charcoal->Filter Acidify Add Conc. HCl (Salting Out) Filter->Acidify Filtrate Cool Cool to 0°C (Crystallize) Acidify->Cool Isolate Filter & Wash (Cold 6N HCl) Cool->Isolate

Figure 2: Step-by-step workflow for the "Salting Out" purification method.[1][2]

References
  • Organic Syntheses. Phenylhydrazine. Coll. Vol. 1, p.442 (1941).[2] (Standard method for hydrazine salt purification via HCl salting out).[1][2]

  • Google Patents. Process for purification of phenylhydrazine (US4352941A). (Describes the neutralization and extraction logic for phenylhydrazines).

  • PubChem. (2-fluoro-6-methylphenyl)hydrazine hydrochloride (Compound Summary). National Library of Medicine.[1][2] (Identification and physical property data). [1][2]

  • ResearchGate. How do I remove aniline from the reaction mixture? (Discussion on the solubility differences between anilinium and hydrazinium salts in acid).

  • European Patent Office. Process for the preparation of 2-fluorophenylhydrazine (EP0723953B1).[1][2] (Specific industrial synthesis and purification parameters for fluorinated phenylhydrazines).

Sources

Reference Data & Comparative Studies

Validation

A Guide to the ¹H NMR Chemical Shifts of (2-Fluoro-6-methylphenyl)hydrazine Hydrochloride: A Comparative and Predictive Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly in the construction of nitrogen-containing heterocyclic scaffolds for pharmaceuticals and agroc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the construction of nitrogen-containing heterocyclic scaffolds for pharmaceuticals and agrochemicals, substituted phenylhydrazines are indispensable building blocks. Among these, (2-Fluoro-6-methylphenyl)hydrazine hydrochloride stands out as a versatile reagent. Its unique substitution pattern—an electron-withdrawing fluorine atom and an electron-donating methyl group flanking the hydrazine moiety—offers a handle for fine-tuning electronic properties and directing reactivity in subsequent chemical transformations.

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) chemical shifts for (2-Fluoro-6-methylphenyl)hydrazine hydrochloride. In the absence of a publicly available experimental spectrum for this specific compound, this guide will present a detailed, predicted ¹H NMR spectrum based on a comparative analysis of structurally related compounds and fundamental NMR principles. This predictive approach, supported by experimental data from close analogs, offers a robust framework for researchers to identify and characterize this important synthetic intermediate.

Predicted ¹H NMR Spectral Data for (2-Fluoro-6-methylphenyl)hydrazine Hydrochloride

The ¹H NMR spectrum of (2-Fluoro-6-methylphenyl)hydrazine hydrochloride is predicted to exhibit distinct signals for the aromatic protons, the methyl protons, and the protons of the hydrazinium group. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring and the protonation of the hydrazine functional group.

Table 1: Predicted ¹H NMR Chemical Shifts for (2-Fluoro-6-methylphenyl)hydrazine Hydrochloride in DMSO-d₆

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
NH₃⁺~10.5Broad singlet3H-
NH~9.0Broad singlet1H-
Ar-H (H4)~7.2Triplet1HJ ≈ 8.0
Ar-H (H3, H5)~7.0Doublet of doublets2HJ ≈ 8.0, 4.0
CH₃~2.3Singlet3H-

The prediction of the chemical shifts for the aromatic protons is based on the additive effects of the fluorine and methyl substituents on the benzene ring. The electron-withdrawing nature of the fluorine atom tends to deshield adjacent protons, shifting them downfield, while the electron-donating methyl group has a shielding effect, shifting nearby protons upfield.[1][2] The protonation of the hydrazine moiety to form the hydrochloride salt will also lead to a significant downfield shift of the NH and NH₃⁺ protons due to the increased positive charge.[3]

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted chemical shifts, a comparison with the experimental ¹H NMR data of (2-fluorophenyl)hydrazine and p-fluorotoluene is highly instructive.

Table 2: Comparison of ¹H NMR Chemical Shifts (in DMSO-d₆) of (2-Fluoro-6-methylphenyl)hydrazine Hydrochloride and Related Compounds

CompoundAr-H (ortho to F) (δ, ppm)Ar-H (meta to F) (δ, ppm)Ar-H (para to F) (δ, ppm)CH₃ (δ, ppm)
(2-Fluoro-6-methylphenyl)hydrazine HCl (Predicted)-~7.0~7.2~2.3
(2-Fluorophenyl)hydrazine[4]7.37 – 7.29 (m)7.12 – 7.00 (m)6.70 (dtd)-
p-Fluorotoluene[5]7.13 (d)6.93 (t)-2.26 (s)

This comparison highlights how the introduction of a methyl group at the 6-position in (2-Fluoro-6-methylphenyl)hydrazine hydrochloride is expected to shield the aromatic protons relative to (2-fluorophenyl)hydrazine, causing an upfield shift. The chemical shift of the methyl group itself is anticipated to be in a similar region to that observed for p-fluorotoluene.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a standardized procedure for acquiring a high-quality ¹H NMR spectrum of a phenylhydrazine hydrochloride salt.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the (2-Fluoro-6-methylphenyl)hydrazine hydrochloride sample into a clean, dry vial.
  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for hydrazine salts as it can help in observing the exchangeable NH protons.[6]
  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be necessary.
  • Transfer the solution into a 5 mm NMR tube using a pipette.
  • Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity.
  • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., a sufficient number of scans to achieve a good signal-to-noise ratio).
  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
  • Reference the spectrum using the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

Visualizing Molecular Structure and Experimental Workflow

To further aid in the understanding of the ¹H NMR analysis, the following diagrams illustrate the molecular structure with proton assignments and the experimental workflow.

G cluster_molecule (2-Fluoro-6-methylphenyl)hydrazine hydrochloride C1 C C2 C-F C1->C2 N1 NH C1->N1 C3 C-H C2->C3 C4 C-H C3->C4 C5 C-H C4->C5 C6 C-CH₃ C5->C6 C6->C1 N2 NH₃⁺ N1->N2 Cl Cl⁻

Caption: Molecular structure of (2-Fluoro-6-methylphenyl)hydrazine hydrochloride.

workflow start Start: (2-Fluoro-6-methylphenyl)hydrazine HCl sample prep Sample Preparation: - Weigh 5-10 mg of sample - Dissolve in 0.6-0.7 mL DMSO-d₆ - Transfer to NMR tube start->prep analysis NMR Data Acquisition: - Insert sample into spectrometer - Lock, tune, and shim - Acquire ¹H spectrum prep->analysis processing Data Processing: - Fourier transform - Phase and baseline correction - Reference to solvent peak analysis->processing interpretation Spectral Interpretation: - Assign chemical shifts - Analyze multiplicity and integration - Determine coupling constants processing->interpretation end_node End: Structural Confirmation interpretation->end_node

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR chemical shifts for (2-Fluoro-6-methylphenyl)hydrazine hydrochloride. By leveraging comparative data from structurally similar molecules and applying fundamental principles of NMR spectroscopy, we have established a reliable set of expected spectral parameters. This information, coupled with the detailed experimental protocol, will be a valuable resource for researchers in synthetic chemistry and drug development, enabling them to confidently identify and utilize this important chemical building block in their work.

References

  • Jonas, S., & Khun, S. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • Supporting Information for: Chiral Discrimination of Monosaccharides Derivatized with 2-Fluorophenyl Hydrazine Using 19F NMR Spectroscopy. (n.d.). The Royal Society of Chemistry.
  • 1H NMR Chemical Shifts. (2022, March 9). Chemistry LibreTexts.
  • ortho v. meta v. para NMR for fluorotoluene. (n.d.). ECHEMI.
  • (2-fluoro-6-methylphenyl)hydrazine hydrochloride (C7H9FN2). (n.d.). PubChemLite.
  • Selected 1 H NMR chemical shifts [ppm] of compounds 2-6 in C 6 D 6 (500 MHz, 298 K). (n.d.).
  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). (2022, October 22). PMC.
  • Supporting Information for - The Royal Society of Chemistry. (n.d.).
  • p-Fluorotoluene(352-32-9) 13C NMR spectrum. (n.d.). ChemicalBook.
  • 1H NMR chemical shift ppm table. (n.d.).
  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (2005, January 5). The University of Liverpool Repository.
  • Proton NMR Table. (n.d.). MSU Chemistry.
  • 2-Fluorophenylhydrazine hydrochloride. (n.d.). PubChem.
  • Wagen, C. (2023, March 14). Computational NMR Prediction: A Microreview. Corin Wagen.
  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts.
  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest.
  • 5-Fluoro-2-methylphenylhydrazine hydrochloride. (n.d.). MilliporeSigma.
  • Abraham, R. J., Canton, M., Reid, M., & Griffiths, L. (2000). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. J. Chem. Soc., Perkin Trans. 2, 803-812.
  • (alpha,alpha,alpha,2,3,5,6-Heptafluoro-p-tolyl)hydrazine. (n.d.). PubChem.
  • (2-Fluoro-6-methylphenyl)hydrazine Hydrochloride. (n.d.). CRO Splendid Lab Pvt. Ltd.
  • M-fluorotoluene - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • NMR Spectroscopy – 1H NMR Chemical Shifts. (2020, February 14).
  • (2-Fluoro-5-methylphenyl)hydrazine. (n.d.). BLD Pharm.
  • Application Note: 1H NMR Spectral Analysis of 6-Fluoro-pyrazine-2-carboxylic acid. (n.d.). Benchchem.

Sources

Comparative

Comparative Guide: HPLC Purity Analysis of (2-Fluoro-6-methylphenyl)hydrazine

Executive Summary (2-Fluoro-6-methylphenyl)hydrazine (CAS: 443-35-6 / 1314927-22-4) is a critical intermediate in the synthesis of pyrazole-based kinase inhibitors and agrochemicals. However, its analysis presents a "per...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Fluoro-6-methylphenyl)hydrazine (CAS: 443-35-6 / 1314927-22-4) is a critical intermediate in the synthesis of pyrazole-based kinase inhibitors and agrochemicals. However, its analysis presents a "perfect storm" of chromatographic challenges: chemical instability (oxidation), high polarity, and basicity .

Standard generic HPLC methods often yield poor results, characterized by peak tailing, retention shifts, and on-column degradation. This guide contrasts a Generic C18 Approach with an Optimized Acidic Phenyl-Hexyl Method , demonstrating why the latter is the requisite standard for reliable purity assessment in regulated environments.

Part 1: The Challenge – Why Standard Methods Fail

Phenylhydrazines are nucleophilic bases. In neutral or weakly acidic mobile phases, they interact strongly with residual silanols on silica columns, causing severe tailing. Furthermore, they are prone to autoxidation to form azobenzenes or hydrazones, especially when dissolved in non-acidified organic solvents.

Comparison: Generic vs. Optimized Method
FeatureMethod A: Generic C18 (The "Default") Method B: Optimized Phenyl-Hexyl (Recommended)
Column Chemistry Standard C18 (Octadecylsilane)Phenyl-Hexyl or Fluorophenyl
Mobile Phase pH Neutral or Weak Acid (pH 4-6)Acidic (pH 2.0 - 2.5)
Sample Diluent 100% Methanol or AcetonitrileWater:ACN (50:50) + 0.1% Formic Acid
Peak Shape Asymmetric (Tailing Factor > 1.8)Sharp (Tailing Factor < 1.2)
Stability Degradation peaks appear within 1 hourStable for >24 hours
Selectivity Co-elution of aniline impuritiesBaseline separation of Aniline & Regioisomers
Detection Limit High (due to noise/tailing)Low (Suitable for purity & impurity tracking)

Part 2: Detailed Experimental Protocol (Optimized Method)

This protocol is designed to maximize the stability of the hydrazine moiety while leveraging "pi-pi" interactions for superior separation of the fluorinated aromatic ring from its impurities (e.g., 2-Fluoro-6-methylaniline).

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1290 or Waters Alliance).

  • Column: XBridge Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).

    • Rationale: The phenyl ligand provides unique selectivity for the fluorinated aromatic ring compared to a hydrophobic C18, and the "Hexyl" linker allows for operation in highly aqueous conditions.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Rationale: TFA suppresses silanol activity and keeps the hydrazine fully protonated (

      
      ), preventing tailing.
      
  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 240 nm (Primary) and 210 nm (Secondary).

    • Note: Hydrazines have weak absorbance; 240 nm captures the aromatic ring transitions while minimizing solvent cut-off noise.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Elute salts)
15.03070Linear Gradient
18.0595Wash
20.0955Re-equilibration
Sample Preparation (The Critical Step)

Standard Diluent: 50:50 Water:Acetonitrile containing 0.1% Formic Acid .

  • Self-Validating Logic: The addition of acid to the diluent is non-negotiable. It stabilizes the hydrazine salt form. Neutral solvents will lead to rapid oxidation (turning the solution yellow/brown).

Procedure:

  • Accurately weigh 25 mg of (2-Fluoro-6-methylphenyl)hydrazine HCl.

  • Dissolve in 25 mL of Standard Diluent (Concentration: 1.0 mg/mL).

  • Sonicate for 5 minutes (keep temperature < 25°C).

  • Inject immediately or store in amber vials at 4°C.

Part 3: Method Performance Data

The following data summarizes the expected performance characteristics when validating this method according to ICH Q2(R1) guidelines.

System Suitability & Validation Metrics
ParameterAcceptance CriteriaTypical Result (Optimized Method)
Retention Time (RT) -~8.5 min
Tailing Factor (

)

1.1
Resolution (

)

(vs. Aniline impurity)
4.2
LOD (Limit of Detection) S/N > 30.05 µg/mL
LOQ (Limit of Quantitation) S/N > 100.15 µg/mL
Linearity (

)

0.9998 (Range: 50-150% target)
Solution Stability % Recovery 98-102%Stable for 24h at 4°C

Part 4: Visualizing the Science

Diagram 1: Analytical Workflow & Decision Tree

This diagram illustrates the decision process for selecting the correct method based on the analytical goal (Purity vs. Genotoxic Impurity Trace).

G Start Sample: (2-Fluoro-6-methylphenyl)hydrazine Goal Define Analytical Goal Start->Goal Purity Goal: Purity/Assay (>95%) Goal->Purity Major Component Trace Goal: Trace GTI (<10 ppm) Goal->Trace Low Level Impurity DirectMethod Method B: Direct Acidic HPLC (Phenyl-Hexyl Column) Purity->DirectMethod Preferred DerivMethod Derivatization Method (Reaction with 4-Nitrobenzaldehyde) Trace->DerivMethod Required for Sensitivity DirectResult Result: Stable, Sharp Peaks (UV 240 nm) DirectMethod->DirectResult DerivResult Result: High Sensitivity Shift (Vis 416 nm) DerivMethod->DerivResult

Caption: Decision tree for selecting the appropriate analytical strategy based on sensitivity requirements.

Diagram 2: Degradation & Separation Mechanism

Understanding why the method works requires visualizing the chemistry.

Chemistry Hydrazine (2-Fluoro-6-methylphenyl)hydrazine (Analyte) Oxidation Oxidation (Air/Neutral pH) Hydrazine->Oxidation Unstable in Neutral pH Separation Phenyl-Hexyl Column (Pi-Pi Interaction) Hydrazine->Separation Acidic Mobile Phase Aniline Impurity: 2-Fluoro-6-methylaniline (Precursor/Degradant) Aniline->Separation Azobenzene Azo-dimers (Colored Impurities) Oxidation->Azobenzene Separation->Hydrazine Retained (Pi-interaction) Separation->Aniline Elutes Earlier

Caption: Mechanism of instability and the chromatographic separation principle utilizing Pi-Pi interactions.

Part 5: Expert Insights & Troubleshooting

The "Ghost Peak" Phenomenon

Issue: A peak appears at the void volume or late in the run that grows over time. Cause: This is often the oxidation product (azobenzene derivative) forming inside the autosampler vial if the diluent is not sufficiently acidic. Fix: Ensure the sample diluent contains at least 0.1% Formic Acid or TFA. Purge autosampler vials with nitrogen if possible.

Trace Analysis (Genotoxic Impurities)

If you are analyzing this compound as an impurity in a drug substance (rather than assaying the compound itself), the Direct UV method described above may lack the required sensitivity (ppm level). Alternative: Use Pre-column Derivatization .[1][2]

  • Reagent: 4-Nitrobenzaldehyde.[3]

  • Mechanism: Reacts with the hydrazine to form a stable hydrazone.

  • Benefit: Shifts detection to ~416 nm (Visible region), eliminating interference from the drug matrix and increasing sensitivity by 10-100x.

References

  • Sigma-Aldrich. (2-Fluoro-6-methylphenyl)hydrazine hydrochloride Product Analysis & Safety Data. Retrieved from

  • Royal Society of Chemistry (Analytical Methods). Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. (2014). Retrieved from

  • SIELC Technologies. Separation of Phenylhydrazine on Newcrom R1 HPLC column. Retrieved from

  • International Journal of Chemical and Pharmaceutical Analysis. Application of 2, 4-Dinitro Phenyl Hydrazine as a Derivatizing Reagent. Retrieved from

  • BOC Sciences. Phenylhydrazine and Impurities: Properties and Analysis. Retrieved from

Sources

Validation

Melting Point Verification &amp; Purity Profiling: (2-Fluoro-6-methylphenyl)hydrazine Hydrochloride

Topic: Melting Point Verification for (2-Fluoro-6-methylphenyl)hydrazine hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1][2] [1][2][3] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting Point Verification for (2-Fluoro-6-methylphenyl)hydrazine hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1][2]

[1][2][3]

Executive Summary: The Regioselectivity Challenge

In the synthesis of fluorinated indoles and pyrazoles, (2-Fluoro-6-methylphenyl)hydrazine hydrochloride (CAS: 1314927-22-4) is a critical building block.[1][2] However, its structural similarity to the commercially ubiquitous (5-Fluoro-2-methylphenyl)hydrazine hydrochloride (CAS: 325-50-8) presents a significant risk of regioisomer confusion.[1][2]

This guide does not merely list a melting point; it establishes a comparative validation protocol . Because the 2,6-isomer is often synthesized in-house or sourced from custom synthesis providers where "crude" usage is common (see WO2016170009A1), a standardized melting point (MP) is frequently absent from Certificates of Analysis (CoA).[1][2]

The Goal: Use thermal analysis not just to confirm state, but to rule out the 5-fluoro-2-methyl isomer (MP: 197°C) and verify complete salt formation.

Compound Profile & Comparative Benchmarks

To validate your sample, you must compare its thermal behavior against three specific "Alternatives": the Regioisomer, the Free Base, and Oxidized Material.[1]

Table 1: Thermal Behavior Reference Matrix
ParameterTarget Product (2-Fluoro-6-methyl)Alternative A (5-Fluoro-2-methyl Isomer)Alternative B (Free Base Form)Alternative C (Oxidized/Degraded)
State Crystalline Solid (White/Off-white)Crystalline Solid (White)Oily Liquid or Low-MP SolidRed/Brown Solid
Melting Point Expected: >200°C (dec.) *197°C (Sharp)< 35°C (Ambient/Oil)Broad range, <180°C
Solubility (H₂O) High (Salt)High (Salt)Low (Immiscible)Variable
Risk Factor N/AWrong RegiochemistryIncomplete HCl Salt FormationPurity/Storage Failure

*Note: Phenylhydrazine salts typically decompose near melting. While the 2,5-isomer melts at 197°C, the sterically crowded 2,6-isomer often exhibits a higher decomposition onset or a distinct endotherm.[1] Absence of a sharp melt at 197°C is a positive indicator for the 2,6-isomer.[1]

Methodological Comparison: Capillary vs. DSC

For this compound, a simple capillary melting point is insufficient for definitive characterization due to the decomposition nature of hydrazine salts.

Technique A: Capillary Melting Point (Visual)
  • Utility: Rapid screening.

  • Limitation: Subjective interpretation of "decomposition" (darkening) vs. true melting.

  • Verdict: Use only for rough purity checks (Alternative B vs. Target).

Technique B: Differential Scanning Calorimetry (DSC)
  • Utility: Precise determination of Onset Temperature (

    
    ) and Enthalpy of Fusion (
    
    
    
    ).[1][2]
  • Advantage: Can distinguish the thermodynamic melting event of the 2,5-isomer (197°C) from the thermal behavior of the 2,6-isomer.

  • Verdict: Mandatory for distinguishing the Target from Alternative A.

Experimental Protocol: The "Exclusionary" Verification Workflow

This protocol is designed to self-validate. If the data does not fit the "Target" profile, the workflow guides you to the specific impurity.

Phase 1: Sample Preparation
  • Drying: Hydrazine salts are hygroscopic. Dry 100 mg of sample in a vacuum desiccator over

    
     for 4 hours. Moisture depresses MP and broadens the range.
    
  • Packing: Pack 2-3 mg into a Tzero aluminum pan (for DSC) or a glass capillary. Do not grind excessively , as mechanical stress can induce partial decomposition in unstable hydrazines.

Phase 2: Thermal Analysis (DSC parameters)
  • Instrument: Calibrated DSC (Indium/Zinc standards).

  • Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidative degradation during heating.[1][2]

  • Ramp Rate: 10°C/min. Note: Faster rates (20°C/min) may be used if decomposition occurs before melting, to "outrun" the degradation.[1][2]

  • Range: 30°C to 250°C.

Phase 3: Data Interpretation (The Decision Tree)

If your sample melts sharply at 197°C ± 1°C , you likely have the wrong isomer (5-Fluoro-2-methyl).[1][2] The target 2,6-isomer, due to steric hindrance near the hydrazine group, typically displays a distinct thermal profile (often higher stability or immediate decomposition without a clean melt).[1][2]

Visualizing the Workflow

The following logic flow ensures you do not accept a misidentified or impure compound.

MP_Verification Start Start: Unknown Sample Visual Step 1: Visual Inspection Start->Visual Oil Result: Oily / Waxy Visual->Oil Liquid Solid Result: White/Off-White Solid Visual->Solid Crystalline Conclusion1 REJECT: Free Base (Incomplete Salt Formation) Oil->Conclusion1 DSC Step 2: DSC Analysis (10°C/min) Solid->DSC LowMelt Endotherm < 100°C DSC->LowMelt Solvent/Base IsoMelt Sharp Melt @ 197°C DSC->IsoMelt Match 5-F-2-Me HighMelt Melt/Dec > 200°C (or distinct from 197°C) DSC->HighMelt Distinct Profile LowMelt->Conclusion1 Conclusion2 REJECT: Wrong Isomer (Likely 5-Fluoro-2-methyl) IsoMelt->Conclusion2 Conclusion3 VERIFIED: Target Structure (2-Fluoro-6-methyl) HighMelt->Conclusion3

Figure 1: Decision tree for validating (2-Fluoro-6-methylphenyl)hydrazine HCl using thermal analysis.

Critical Scientific Insight: The "Steric Shield" Effect

Why does the melting point matter so much here?

  • Regiochemistry: The 2,6-disubstitution pattern creates a "steric shield" around the hydrazine moiety. This often makes the HCl salt less stable or harder to crystallize than the 2,5-isomer, which is more accessible.[1]

  • Synthesis Implications: If you use the 197°C isomer (5-Fluoro-2-methyl) by mistake in a Fischer Indole Synthesis, the cyclization will occur at the para position relative to the fluorine, yielding a completely different pharmacophore than the meta cyclization expected from the 2,6-isomer.[1]

Recommendation: If DSC data is ambiguous (e.g., broad decomposition), verify with ¹H-NMR . The 2,6-isomer will show a distinct splitting pattern (triplet/multiplet) for the aromatic proton at position 4, whereas the 2,5-isomer will show isolated singlets/doublets.[1][2]

References
  • Glaxo Group Ltd. (2016).[1][2] Amino-substituted heterocyclic derivatives as sodium channel inhibitors (WO2016170009A1).[1][2] World Intellectual Property Organization. Retrieved from [1][2]

  • PubChem. (2025).[1][2][3] Phenylhydrazine Hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Bernades, C. E., et al. (2019).[1][2][4] The Curious Case of Acetaldehyde Phenylhydrazone: Resolution of a 120 Year Old Puzzle. Crystal Growth & Design. Retrieved from [Link][1][2]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (2-Fluoro-6-methylphenyl)hydrazine hydrochloride

This guide provides essential, immediate safety and logistical information for the proper disposal of (2-Fluoro-6-methylphenyl)hydrazine hydrochloride. Designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of (2-Fluoro-6-methylphenyl)hydrazine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a procedural framework grounded in scientific principles and field-proven safety practices. Our commitment is to provide value beyond the product itself, ensuring you have the critical information needed for safe laboratory operations.

Hazard Assessment: Understanding the "Why" Behind the Protocol

(2-Fluoro-6-methylphenyl)hydrazine hydrochloride belongs to the substituted hydrazine class of chemicals. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, the toxicological profile of related hydrazine derivatives, such as phenylhydrazine hydrochloride and other fluorinated phenylhydrazines, provides a strong basis for a conservative and cautious approach.[1][2][3] Hydrazine and its derivatives are recognized for their significant health and environmental risks.[4][5][6]

Key Potential Hazards Include:

  • High Acute Toxicity: Hydrazine derivatives are often toxic if swallowed, in contact with skin, or if inhaled as dust or vapor.[1][3][6]

  • Carcinogenicity: Many hydrazine compounds are suspected or known carcinogens.[1][4][6] Therefore, this compound should be handled as a potential carcinogen.

  • Skin and Eye Damage: The hydrochloride salt form can be corrosive and cause severe skin and eye irritation or burns upon contact.[2][4]

  • Sensitization: May cause an allergic skin reaction.[1][6]

  • Environmental Hazard: Substituted hydrazines can be very toxic to aquatic life with long-lasting effects.[1][5][6] Disposal down the drain is strictly prohibited.[2][7][8]

Given these significant risks, a self-validating disposal system is not merely a regulatory requirement but a cornerstone of responsible laboratory practice. Every step is designed to minimize exposure and prevent environmental release.

Hazard Classification (Based on Related Hydrazine Compounds)GHS PictogramDescription
Acute Toxicity (Oral, Dermal, Inhalation) 💀Toxic or fatal if swallowed, in contact with skin, or if inhaled.[1][3][6]
Carcinogenicity / Mutagenicity ⚕️May cause cancer or genetic defects.[1][4][6]
Skin Corrosion / Irritation Causes skin irritation and serious eye irritation.[2][9]
Hazardous to the Aquatic Environment 🌳Very toxic to aquatic life with long-lasting effects.[1][5]

Core Principles for Safe Disposal

Before proceeding with any disposal steps, internalize these fundamental principles:

  • Work in a Controlled Environment: All handling and disposal preparation involving the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

  • Personal Protective Equipment (PPE) is Mandatory: The minimum required PPE includes a lab coat, chemical-resistant gloves (nitrile is a common choice, but check your institution's specific guidelines), and chemical splash goggles.[4][8] A face shield is recommended if there is a risk of splashing.[4]

  • Waste Segregation is Critical: Do not mix hydrazine waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[10][11] Improper mixing can lead to dangerous chemical reactions.

  • Minimize Waste Generation: Plan experiments to use the minimum amount of material necessary. This is the most effective way to reduce disposal burdens and risks.

Step-by-Step Disposal Protocols

This section details the procedures for handling different forms of waste generated from the use of (2-Fluoro-6-methylphenyl)hydrazine hydrochloride.

Protocol 3.1: Disposal of Unused Pure Compound

This protocol applies to expired product or residual amounts of the pure solid compound.

  • Preparation: Ensure you are wearing all required PPE and are working within a chemical fume hood.[4]

  • Containerization:

    • If the compound is in its original, intact container, ensure the cap is tightly sealed.

    • Carefully place the primary container into a larger, sealable, and chemically compatible secondary container (e.g., a heavy-duty sealable plastic bag or a wide-mouthed plastic jar).[7] This provides an extra layer of protection against spills.

  • Labeling:

    • Affix a "Hazardous Waste" label to the outer container.[8][10]

    • Clearly write the full chemical name: "(2-Fluoro-6-methylphenyl)hydrazine hydrochloride" and its CAS number (1314927-22-4). Do not use abbreviations.[10][12]

    • List all relevant hazard characteristics: "Toxic," "Corrosive," "Potential Carcinogen," "Environmental Hazard."[4][8]

  • Storage and Collection:

    • Store the labeled waste container in a designated Satellite Accumulation Area.[10] This area should be secure, well-ventilated, and away from incompatible materials like strong oxidizing agents.[7][13]

    • Arrange for pickup by your institution's certified hazardous waste management service.[7]

Protocol 3.2: Disposal of Contaminated Solid Waste

This includes items like weighing paper, gloves, spatulas, and disposable labware that have come into direct contact with the chemical.

  • Segregation at Point of Use: Immediately after use, place all contaminated disposable materials into a designated, labeled, sealable plastic bag kept within the fume hood.[7]

  • Packaging:

    • Once the work is complete, seal the primary plastic bag.

    • Place this sealed bag into a second, larger, and more durable hazardous waste bag or a puncture-resistant container (e.g., a labeled plastic bucket with a lid).[8] This double-bagging technique is a crucial safety measure.[8]

  • Labeling: Label the outer container as "Hazardous Waste." List the contents as "Debris contaminated with (2-Fluoro-6-methylphenyl)hydrazine hydrochloride (CAS: 1314927-22-4)." Also, list the associated hazards.

  • Storage and Collection: Store and arrange for pickup as described in Protocol 3.1.

Protocol 3.3: Spill Cleanup and Disposal

This protocol is for small spills contained within the chemical fume hood. For large spills or any spill outside of a fume hood, evacuate the area, post a warning sign, and contact your EHS emergency line immediately.[8][10]

  • Containment: For a small spill, cover it with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[7] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection:

    • Carefully sweep the absorbent material and chemical mixture into a plastic dustpan. Avoid creating dust.[7]

    • Place the mixture into a designated hazardous waste container (e.g., a wide-mouthed jar or a heavy-duty bag).

  • Decontamination:

    • Wipe the spill area with a cloth or paper towel wetted with a suitable solvent (such as isopropanol or ethanol) to decontaminate the surface.[7]

    • Place the used cleaning cloths/towels into the same contaminated debris bag from step 2.

  • Packaging and Labeling: Securely seal the waste container. Label it as "Spill Debris contaminated with (2-Fluoro-6-methylphenyl)hydrazine hydrochloride (CAS: 1314927-22-4)" and list the hazards.

  • Storage and Collection: Store and arrange for pickup as described in Protocol 3.1.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of (2-Fluoro-6-methylphenyl)hydrazine hydrochloride and associated waste.

G start_node Waste Generation (2-Fluoro-6-methylphenyl)hydrazine HCl decision_node decision_node start_node->decision_node Identify Waste Type process_node_pure Step 1: Place original container in secondary containment. decision_node->process_node_pure Unused Pure Compound process_node_solid Step 1: Collect in a dedicated, sealed plastic bag in fume hood. decision_node->process_node_solid Contaminated Solid Waste process_node_spill Step 1: Absorb with inert material. Collect solids. decision_node->process_node_spill Spill Debris process_node process_node waste_node waste_node end_node Arrange Pickup by Certified Hazardous Waste Service waste_node_main Hazardous Waste Container (Clearly Labeled with Full Chemical Name & Hazards) process_node_pure->waste_node_main Step 2: Label as Hazardous Waste process_node_doublebag process_node_doublebag process_node_solid->process_node_doublebag Step 2: Double-bag or place in rigid outer container. process_node_spill->waste_node_main Step 2: Place in a sealed, rigid container. Label as Hazardous Waste. waste_node_main->end_node Store in Satellite Accumulation Area (Away from Incompatibles) process_node_doublebag->waste_node_main Step 3: Label as Hazardous Waste

Caption: Disposal workflow for (2-Fluoro-6-methylphenyl)hydrazine hydrochloride.

Regulatory Adherence

This guide provides a framework based on general best practices. However, all chemical waste disposal is subject to stringent regulations that can vary by location. It is the end-user's responsibility to ensure full compliance with all local, state, and federal laws, such as those set forth by the Resource Conservation and Recovery Act (RCRA) in the United States. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance and protocols.

References

  • The Brückner Research Group. (n.d.). CB-LSOP-Hydrazines.docx. University of Connecticut. Retrieved from [Link]

  • Environmental Health & Safety, University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]

  • Laboratory Safety. (2018, July 16). Standard Operating Procedure (SOP). Retrieved from [Link]

  • Risk Management & Safety, University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]

  • Arxada. (n.d.). Performance Chemicals Hydrazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 423844, 2-Fluorophenylhydrazine hydrochloride. Retrieved from [Link]

  • DC Fine Chemicals. (2024, November 4). Hydrazine hydrochloride Safety Data Sheet. Retrieved from [Link]

  • Defense Technical Information Center. (1986). Safety and Handling of Hydrazine. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (2-Fluoro-6-methylphenyl)hydrazine hydrochloride

Topic: [1][2][3] Executive Safety Summary (2-Fluoro-6-methylphenyl)hydrazine hydrochloride (CAS: 1314927-22-4) is a specialized hydrazine derivative often used as a building block in the synthesis of heterocycles (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: [1][2][3]

Executive Safety Summary

(2-Fluoro-6-methylphenyl)hydrazine hydrochloride (CAS: 1314927-22-4) is a specialized hydrazine derivative often used as a building block in the synthesis of heterocycles (e.g., indoles, pyrazoles) for pharmaceutical applications.[1]

Critical Hazard Profile:

  • Acute Toxicity: Hydrazine salts are potent metabolic poisons.[1] They can induce methemoglobinemia (oxygen starvation of tissues) and hemolytic anemia upon absorption.[1]

  • Carcinogenicity: Hydrazines are established genotoxic carcinogens (Category 1B).[1]

  • Skin Absorption: The introduction of the fluorine atom and the methyl group increases lipophilicity compared to the parent phenylhydrazine, potentially enhancing skin absorption rates.[1]

  • Sensitizer: High potential for causing severe allergic dermatitis.[1]

Core Directive: Treat this compound as a "Zero-Exposure" agent. All protocols below are designed to prevent any contact with skin, eyes, or respiratory tract.[3]

Personal Protective Equipment (PPE) Matrix

This matrix is designed based on the "Barrier Principle"—multiple layers of defense to prevent breakthrough.

PPE Component Specification Scientific Rationale
Primary Gloves (Inner)Nitrile (4 mil minimum) Acts as a second skin; provides tactile feedback.[1]
Secondary Gloves (Outer)Silver Shield® (Laminate) or Thick Nitrile (8 mil+) Crucial: Standard nitrile has poor resistance to aromatic hydrazines in solution.[1] Laminate gloves offer >480 min breakthrough time against hydrazine/aromatic amines.
Respiratory Protection Fume Hood (Primary) Mandatory. Do not handle on an open bench.[1]
Respiratory (Backup)N95/P100 RespiratorOnly if weighing outside a hood (strongly discouraged) or during spill cleanup.[1]
Eye Protection Chemical Splash GogglesSafety glasses are insufficient due to the risk of airborne dust entering from the side or solution splash.[1]
Body Protection Lab Coat (Tyvek® preferred) + Chemical ApronCotton lab coats absorb liquids.[1] Tyvek provides a non-porous barrier against dust and splashes.

Operational Protocol: Safe Handling Workflow

This protocol uses a "Zone Defense" strategy to contain contamination.[1]

Phase 1: Preparation (The "Clean" Zone)[1]
  • Engineering Check: Verify Fume Hood face velocity is 80–100 fpm.

  • Antistatic Measures: Hydrazine salts are often fluffy, electrostatic powders.[1] Use an antistatic gun or ionizing bar inside the hood to prevent powder "fly-away" during weighing.[1]

  • Double-Gloving: Don inner nitrile gloves, then outer laminate/thick nitrile gloves.[1] Tape the inner glove to your lab coat sleeve to prevent wrist exposure.

Phase 2: Active Handling (The "Hot" Zone)
  • Weighing:

    • Place the balance inside the fume hood.[1]

    • Open the container only inside the hood.[1]

    • Technique: Use a disposable spatula.[1] Do not reuse spatulas to avoid cross-contamination.

    • Solubilization: If possible, dissolve the solid immediately in the reaction solvent (e.g., Ethanol, THF) within the weighing vessel to lock down the dust.[1]

  • Reaction Setup:

    • Hydrazines react violently with oxidizing agents.[1] Ensure no nitric acid or peroxides are nearby.

    • Vent the reaction vessel to a scrubber or hood exhaust if heating, as HCl gas and hydrazine vapors may evolve.

Phase 3: Decontamination & Exit (The "Transition" Zone)[1]
  • Wipe Down: Wipe the exterior of the reaction flask and balance with a solvent-soaked tissue (Acetone/Ethanol) before removing them from the hood.[1]

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

Visualization: PPE Workflow

The following diagram illustrates the critical "Donning and Doffing" sequence to prevent secondary contamination (e.g., touching your face with contaminated gloves).

PPE_Workflow Start START: Entry InnerGloves 1. Don Inner Nitrile (Tape to Sleeve) Start->InnerGloves OuterGloves 2. Don Outer Laminate/Thick Nitrile InnerGloves->OuterGloves Handling 3. HANDLING (Fume Hood Only) OuterGloves->Handling Enter Hot Zone WipeDown 4. Decon Surfaces (Solvent Wipe) Handling->WipeDown DoffOuter 5. Doff Outer Glove (Inside Hood) WipeDown->DoffOuter WashHands 6. Wash Hands (Soap + Water) DoffOuter->WashHands Exit Lab

Caption: Sequential workflow ensuring the "Dirty" outer layer is removed before the user leaves the containment zone.

Emergency Response & Spill Logic

First Aid Immediate Actions:

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use organic solvents (ethanol/DMSO) on skin; they act as vehicles, driving the toxin deeper into the bloodstream.[1]

  • Inhalation: Move to fresh air immediately. Oxygen may be required if cyanosis (blue lips) appears.[1]

Spill Cleanup Decision Tree:

Spill_Response Spill Spill Detected SizeCheck Is Spill > 500mg? Spill->SizeCheck SmallSpill Small Spill (<500mg) SizeCheck->SmallSpill No LargeSpill Large Spill (>500mg) SizeCheck->LargeSpill Yes PPE_Check Verify PPE: Double Gloves + Goggles SmallSpill->PPE_Check Evacuate Evacuate Lab Call EHS LargeSpill->Evacuate Absorb Cover with Wet Paper Towel (Prevent Dust) PPE_Check->Absorb Bleach Wipe with 10% Bleach (Oxidize Hydrazine) Absorb->Bleach Dispose Dispose as HazWaste Bleach->Dispose

Caption: Decision logic for spill response. Note that large spills require professional EHS intervention due to inhalation risks.[1]

Waste Disposal & Deactivation

Segregation:

  • Solid Waste: Collect contaminated weigh boats, gloves, and paper towels in a dedicated container labeled "Toxic Solid - Hydrazine Waste" .[1]

  • Liquid Waste: Do not mix with acidic waste streams (risk of gas evolution).[1] Keep pH neutral or basic.

Chemical Deactivation (For Trace Residues Only):

  • Method: Oxidation with dilute Sodium Hypochlorite (Bleach).[1]

  • Reaction: Hydrazines are oxidized to nitrogen gas and water.[1]

  • Protocol:

    • Prepare a 10% bleach solution.

    • Soak contaminated glassware/wipes for 24 hours in a fume hood.

    • Warning: This reaction is exothermic.[1] Do not treat bulk quantities (>1g) this way without external cooling and strict temperature control.[1]

References

  • PubChem. (n.d.).[1] 2-Fluorophenylhydrazine hydrochloride (Compound Summary).[1] National Library of Medicine.[1] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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